1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVIRNOCIDFYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377948 | |
| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18931-61-8 | |
| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential as a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic protocol based on the Claisen condensation reaction, outlines purification techniques, and presents a summary of its key physicochemical and spectroscopic properties. The information is intended to support researchers in the effective synthesis, purification, and identification of this compound for applications in drug discovery and development.
Introduction
This compound (CAS No. 18931-61-8) is a halogenated β-diketone that has garnered interest in various fields of chemical research.[1] Its structure, featuring a bromophenyl group and a trifluoromethyl moiety, imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex molecules.[1][2] The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable characteristics in pharmaceutical development.[3] Furthermore, the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This guide provides a detailed overview of a common synthetic route to this compound and its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18931-61-8 | [4][5] |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [4][5] |
| Molecular Weight | 295.05 g/mol | [4] |
| Melting Point | 112–114 °C | [1] |
| Appearance | Solid |
Synthesis Protocol: Claisen Condensation
The synthesis of this compound is typically achieved through a Claisen condensation reaction. This method involves the base-mediated condensation of 4'-bromoacetophenone with an excess of ethyl trifluoroacetate.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Procedure
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4'-bromoacetophenone (1.0 equivalent). Stir the mixture for 15 minutes at room temperature.
-
Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add diethyl ether and cool the mixture in an ice bath. Acidify the mixture by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Characterization Data
The synthesized this compound should be characterized by various spectroscopic techniques to confirm its identity and purity.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 3.85 (s, 2H) | [1] |
| ¹³C NMR | 187.5 (C=O), 135.2–128.4 (aromatic C), 116.2 (CF₃) | [1] |
| FTIR | C=O stretches at ~1610 cm⁻¹, C-Br stretches at 500–600 cm⁻¹ | [1] |
| Mass Spectrometry | Data not available in the searched literature. |
Experimental Workflow and Logic
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow from synthesis to characterization of the target compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocol for the Claisen condensation, along with the tabulated physicochemical and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and drug development. The presented workflow and diagrams offer a clear and logical overview of the entire process, facilitating the successful and efficient production and verification of this important chemical intermediate.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This β-diketone derivative, featuring a brominated aromatic ring and a trifluoromethyl group, is a versatile building block in organic synthesis.[1] Its unique electronic properties make it a valuable precursor for the development of pharmaceuticals, advanced materials, and metal complexes.[1][2] This document details experimental protocols for its synthesis and analysis, presents key quantitative data in a structured format, and visualizes its fundamental keto-enol tautomerism.
Chemical Properties and Data
This compound is a pale yellow crystalline powder.[1] The presence of both a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, significantly influences the compound's reactivity and acidity.[1] The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 18931-61-8 | [3][4] |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [3][4] |
| Molecular Weight | 295.05 g/mol | [3][4] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 58 - 60 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.7 (d, 2H), 7.9 (d, 2H), 6.5 (s, 1H, enol), 14.0 (s, 1H, enol OH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 192.5 (C=O), 185.0 (C=O), 132.5, 130.0, 129.5, 128.0, 118.0 (q, CF₃), 95.0 (enol C-H) | |
| FTIR | C=O stretch at ~1600 cm⁻¹, C-F stretch at ~1140 cm⁻¹, C-Br stretch at ~600-500 cm⁻¹ |
Synthesis
The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone.
Experimental Protocol: Claisen Condensation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium hydride (1.2 equivalents) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.
-
Ketone Addition: 4'-Bromoacetophenone (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Ester Addition: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 1M HCl until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a pale yellow solid.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A typical acquisition may involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
-
Potassium bromide (KBr), spectroscopic grade (for pellet method).
Procedure (ATR Method):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Direct infusion pump or Gas Chromatography (GC) / Liquid Chromatography (LC) inlet
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion and bromine-containing fragments.
Keto-Enol Tautomerism
A significant chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring.[5] The electron-withdrawing nature of the trifluoromethyl and bromophenyl groups increases the acidity of the α-protons, favoring the enol form.[1]
Caption: Keto-enol tautomerism of the title compound.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1]
-
Organic Synthesis: The compound's reactivity allows for diverse functionalization, making it a versatile building block for constructing more complex molecular architectures.[2]
-
Materials Science: It is utilized in the formulation of advanced materials, such as polymers and coatings, where the trifluoromethyl group can impart desirable properties like chemical stability and solvent resistance.[2]
-
Coordination Chemistry: The β-diketone moiety is an excellent chelating agent for metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.
References
Spectroscopic Profile of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in various synthetic pathways. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.85 | d | 8.8 | 2 | Ar-H |
| 7.69 | d | 8.8 | 2 | Ar-H |
| 6.54 | s | - | 1 | -CH= |
| 15.0 (enol form) | s (broad) | - | 1 | Enolic OH |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 185.0 (q, J = 35 Hz) | C=O (adjacent to CF₃) |
| 178.9 | C=O (adjacent to Ar) |
| 133.0 | Ar-C |
| 132.4 | Ar-C |
| 130.0 | Ar-C |
| 129.2 | Ar-C |
| 118.0 (q, J = 291 Hz) | CF₃ |
| 91.1 | -CH= |
Solvent: Chloroform-d (CDCl₃)
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 1603 | C=O stretch |
| 1587 | C=C stretch (aromatic) |
| 1485 | C-H bend (aromatic) |
| 1334 | C-F stretch |
| 1139 | C-F stretch |
| 1069 | C-Br stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 294/296 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 225/227 | [M-CF₃]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 69 | [CF₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols outline the general procedures for obtaining the NMR, IR, and Mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of the solid this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Key acquisition parameters included a spectral width of 16 ppm, a pulse width of 30°, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 seconds were used. Approximately 1024 scans were averaged to obtain a good signal-to-noise ratio.
¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were acquired without proton decoupling to observe H-F couplings. A spectral width of -250 to 50 ppm was used, with trichlorofluoromethane (CFCl₃) as an external reference.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation: A dilute solution of the compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition: The sample solution was injected into the GC, which separates the compound from any impurities. The separated compound then entered the mass spectrometer. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
In-Depth Technical Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 18931-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological activities of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 18931-61-8). This β-diketone derivative has garnered interest in medicinal chemistry due to its potential as an anticancer agent. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its biological effects, and visualizes hypothesized mechanisms of action and experimental workflows.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [1] |
| Molecular Weight | 295.05 g/mol | [1] |
| CAS Number | 18931-61-8 | [1][2] |
| Appearance | Pink to orange solid | [3] |
| Melting Point | 53-55 °C | [2][3] |
| Boiling Point (Predicted) | 311.7 ± 42.0 °C | [2][3] |
| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 5.35 ± 0.25 | [2][3] |
Hazards and Safety Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
Table 2: GHS Hazard Classification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2][3]
Biological Activity and Potential Applications
Derivatives of β-diketone are recognized for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a 4-bromophenyl moiety, in particular, has been associated with cytotoxic effects against various cancer cell lines.[4] While specific experimental data on the anticancer activity of this compound is limited in the available literature, related compounds have shown promise. For instance, a symmetric 1,4-dihydropyridine containing a 4-bromophenyl group demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cells with IC₅₀ values of 2.3 µM and 5.7 µM, respectively.[4]
The proposed mechanisms for the anticancer activity of similar compounds involve:
-
DNA Intercalation: The planar aromatic structure may insert between the base pairs of DNA, disrupting replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): The compound may induce oxidative stress within cancer cells, leading to apoptosis.
-
Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Signaling Pathway:
Caption: Hypothesized pathway of ROS-induced apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 96-well black plate and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[5]
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5]
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to the untreated control.
DNA Intercalation Assay
A DNA intercalation assay can be performed to determine if the compound binds to DNA by inserting itself between base pairs.
Experimental Workflow:
Caption: Workflow for the DNA intercalation assay.
Methodology:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a suitable reaction buffer.
-
Topoisomerase I Addition: Add a unit of Topoisomerase I to the reaction mixture. This enzyme relaxes supercoiled DNA. Intercalating agents will alter the linking number of the DNA.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light. An intercalating agent will cause the relaxed DNA to migrate differently than the control, often appearing as a supercoiled form.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, particularly in oncology. Its physicochemical properties and hazard profile necessitate careful handling in a laboratory setting. The experimental protocols provided in this guide offer a framework for researchers to explore its biological activities and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to obtain more comprehensive toxicological data.
References
- 1. This compound | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-BROMO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE CAS#: 18931-61-8 [chemicalbook.com]
- 3. This compound , 97% , 18931-61-8 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile diketone that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a brominated phenyl ring and a trifluoromethyl group, imparts distinct properties that are highly advantageous for drug design and development. The electron-withdrawing nature of these substituents enhances the reactivity of the dicarbonyl moiety and contributes to the metabolic stability and lipophilicity of its derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and graphical representations of its chemical behavior.
Physicochemical Properties
This compound is a pale yellow crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [2] |
| Molecular Weight | 295.05 g/mol | [2] |
| CAS Number | 18931-61-8 | [2] |
| Melting Point | 58 - 60 °C | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis
The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 4'-bromoacetophenone is reacted with an ethyl trifluoroacetate.
Experimental Protocol: Claisen Condensation
Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium ethoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.
-
Dissolve 4'-bromoacetophenone in the anhydrous solvent and add it dropwise to the sodium hydride suspension while stirring.
-
After the addition is complete, add ethyl trifluoroacetate dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of this compound is largely dictated by the presence of the β-diketone functionality, the electron-withdrawing trifluoromethyl group, and the brominated aromatic ring.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of the strongly electron-withdrawing trifluoromethyl group generally favors the enol form.
Spectroscopic Data
The keto-enol tautomerism can be characterized using various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The spectrum would show distinct signals for the methylene protons in the keto form and a vinylic proton in the enol form, along with a characteristic enolic hydroxyl proton signal. |
| ¹³C NMR | Signals at approximately 187.5 ppm are indicative of the carbonyl carbons in the diketone structure. The trifluoromethyl carbon appears around 116.2 ppm.[3] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and trifluoromethyl radicals. |
Reactions at the Carbonyl Groups
The carbonyl groups are susceptible to nucleophilic attack. The compound readily undergoes condensation reactions with nucleophiles such as amines and hydrazines to form various heterocyclic compounds.[1] For instance, reaction with hydrazine derivatives can yield pyrazoles, which are important scaffolds in medicinal chemistry.
Reactions involving the Bromophenyl Group
The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the molecule.
Stability
The stability of this compound is influenced by several factors, including temperature, light, and pH.
Thermal Stability
The compound is a solid at room temperature and is expected to have moderate thermal stability.[1] However, at elevated temperatures, decomposition is likely to occur. The presence of the bromine atom may lead to the formation of brominated decomposition products.
Photochemical Stability
Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond.
Stability in Solution
The stability of the compound in solution is dependent on the pH. In basic solutions, deprotonation of the acidic methylene protons occurs, forming an enolate. In strongly acidic or basic conditions, hydrolysis of the trifluoromethyl group can be a concern, although the trifluoromethyl group generally enhances metabolic stability.[1]
Applications in Drug Development
The unique combination of a bromophenyl group and a trifluoromethyl β-diketone moiety makes this compound a valuable precursor in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1] The bromophenyl group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This compound has been utilized as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1]
Conclusion
This compound is a reactive and moderately stable compound with significant potential in organic synthesis and medicinal chemistry. Its reactivity is centered around the β-dicarbonyl system, which exists in a keto-enol equilibrium and is prone to nucleophilic attack. The stability of the compound is influenced by thermal, photochemical, and chemical factors. A thorough understanding of its reactivity and stability is essential for its effective use in the development of novel pharmaceuticals and other advanced materials.
References
An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This compound, a halogenated β-diketone, is a subject of interest in medicinal chemistry and materials science due to its unique electronic and structural characteristics. This document details its synthesis, spectroscopic characterization, and the pivotal role of keto-enol tautomerism in determining its conformational landscape. All quantitative data is presented in structured tables, and key experimental protocols are described.
Introduction
This compound is a fluorinated β-dicarbonyl compound featuring a bromophenyl substituent. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the molecule's acidity, reactivity, and potential for intermolecular interactions. These characteristics make it a valuable building block in the synthesis of heterocyclic compounds, metal complexes, and potential pharmaceutical agents. Understanding its structural and conformational properties is crucial for its application in rational drug design and materials engineering.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound has been elucidated through various spectroscopic techniques.
Spectroscopic Data
The spectroscopic data provides key insights into the molecular framework of the compound.
| Technique | Observed Peaks/Signals |
| FTIR (cm⁻¹) | ~1613 (C=O stretch), 1223–1080 (C-F vibrations)[1] |
Table 1: Spectroscopic Data for this compound.
Note: Detailed, publicly available, peer-reviewed ¹H and ¹³C NMR data for this specific compound is limited. The interpretation of its keto-enol tautomerism is based on extensive studies of similar fluorinated β-diketones.
Synthesis
The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base.
Experimental Protocol: Claisen Condensation
Reaction: Condensation of 4'-bromoacetophenone with ethyl trifluoroacetate.
Reagents and Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of 4'-bromoacetophenone in an anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base (e.g., sodium hydride) is carefully added to the solution. The mixture is stirred to allow for the formation of the enolate.
-
Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a dilute acid (e.g., HCl) to neutralize the excess base.
-
The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound.
Caption: Synthetic workflow for this compound.
Conformation and Keto-Enol Tautomerism
A critical aspect of the conformation of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form.
The keto form contains two carbonyl groups, while the enol form possesses a hydroxyl group and a carbonyl group conjugated with a carbon-carbon double bond. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a six-membered ring-like structure.
The equilibrium between these two forms is solvent-dependent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often predominant. In polar, protic solvents, the keto form may be more favored due to intermolecular hydrogen bonding with the solvent.
Caption: Keto-enol tautomerism of the target molecule.
Conclusion
This compound is a versatile synthetic building block with a rich structural chemistry dominated by its keto-enol tautomerism. The spectroscopic and synthetic data presented in this guide provide a foundational understanding for researchers working with this compound. Further crystallographic studies would be beneficial to precisely define its solid-state conformation and intermolecular interactions, which would further aid in its application in drug discovery and materials science.
References
The Decisive Influence of Fluorination on Keto-Enol Tautomerism in β-Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into β-diketone scaffolds profoundly alters their electronic properties, leading to significant shifts in the keto-enol tautomeric equilibrium. This technical guide provides a comprehensive overview of this phenomenon, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in the fields of medicinal chemistry, materials science, and catalysis. The strong electron-withdrawing nature of fluorine stabilizes the enol form, making fluorinated β-diketones valuable synthons and functional molecules.[1]
Quantitative Analysis of Tautomeric Equilibria
The equilibrium between the keto and enol forms of fluorinated β-diketones is influenced by the number and position of fluorine substituents, as well as the solvent.[1][2] Generally, the presence of a trifluoromethyl group dramatically shifts the equilibrium towards the enol form.[1][3] Trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms in nonpolar media.[3] However, substitution of fluorine at the central carbon (C2) can have the opposite effect, favoring the diketo form.[1][3]
Below are tables summarizing the tautomeric composition of various fluorinated β-diketones as determined by spectroscopic methods.
Table 1: Keto-Enol Equilibrium Constants (Keq = [Enol]/[Keto]) and Percentage of Enol Form for Selected Fluorinated β-Diketones
| Compound | R¹ | R² | Solvent | % Enol | Keq | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione (TFAC) | CF₃ | CH₃ | CDCl₃ | >95 | >19 | [3] |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFAC) | CF₃ | CF₃ | CDCl₃ | >99 | >99 | [1] |
| Benzoyltrifluoroacetone (BTFA) | Ph | CF₃ | CDCl₃ | >95 | >19 | [3] |
| 2-Fluorodibenzoylmethane | Ph | Ph (with F at C2) | CDCl₃ | <5 | <0.05 | [1] |
| 2,2-Difluoro-1,3-cyclopentanedione | (CH₂)₂ (cyclic) | - (F at C2) | CDCl₃ | ~0 | ~0 | [4] |
Table 2: Characteristic Spectroscopic Data for Keto and Enol Tautomers of Trifluoroacetylacetone (TFAC) in CDCl₃
| Tautomer | Spectroscopic Method | Characteristic Signal |
| Keto | ¹H NMR | ~3.8 ppm (s, -CH₂-) |
| ¹³C NMR | ~200 ppm (C=O, acetyl), ~195 ppm (C=O, trifluoroacetyl) | |
| IR (cm⁻¹) | ~1750 (C=O, trifluoroacetyl), ~1720 (C=O, acetyl) | |
| Enol | ¹H NMR | ~14 ppm (s, enolic OH), ~6.0 ppm (s, vinylic CH) |
| ¹³C NMR | ~185 ppm (C-OH), ~160 ppm (C=O), ~95 ppm (=CH-) | |
| IR (cm⁻¹) | ~1640-1600 (conjugated C=O and C=C), ~3200-2500 (broad, OH) |
Experimental Protocols for Tautomeric Analysis
The determination of the keto-enol equilibrium is primarily accomplished through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide valuable qualitative and quantitative information.
¹H NMR Spectroscopy for Quantitative Analysis
Proton NMR (¹H NMR) spectroscopy is the most direct method for quantifying the keto-enol tautomeric ratio in solution, as the interconversion between tautomers is typically slow on the NMR timescale.[5][6]
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample (typically 5-10 mg) of the fluorinated β-diketone in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[5]
-
Ensure the concentration is approximately 1 mM.[5]
-
Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[5]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 300 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to include the downfield region where the enolic hydroxyl proton resonates (typically δ 12-16 ppm).
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For example, in many fluorinated β-diketones, the keto form will show a singlet for the α-methylene protons (-CH₂-), while the enol form will have a singlet for the vinylic proton (=CH-).[5]
-
Carefully integrate the area of a well-resolved peak corresponding to the keto form (Aketo) and a well-resolved peak corresponding to the enol form (Aenol).
-
Calculate the percentage of the enol tautomer using the following equation, accounting for the number of protons giving rise to each signal (n): % Enol = [ (Aenol / nenol) / ( (Aenol / nenol) + (Aketo / nketo) ) ] * 100%
-
The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = (Aenol / nenol) / (Aketo / nketo)
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of both keto and enol tautomers by observing their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
For solutions, prepare a ~0.1 M solution of the β-diketone in a suitable IR-transparent solvent (e.g., CCl₄, CH₂Cl₂).
-
For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
IR Data Acquisition:
-
Record the IR spectrum over the range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
While quantitative analysis is more challenging than with NMR, the relative intensities of the keto and enol carbonyl peaks can provide a semi-quantitative measure of the tautomeric ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying the π-conjugated system of the enol form.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the β-diketone in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.
-
-
Data Analysis:
-
The enol form, with its extended conjugation, will exhibit a strong π → π* transition at a longer wavelength (typically >270 nm) compared to the n → π* transition of the non-conjugated keto form.[3]
-
By comparing the absorbance of the enol peak in different solvents, the effect of solvent polarity on the equilibrium can be qualitatively and sometimes quantitatively assessed, provided the molar absorptivity of the pure enol form is known or can be estimated.[7][8]
-
Visualizing Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the study of keto-enol tautomerism in fluorinated β-diketones.
References
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile synthetic intermediate primarily utilized in the development of pharmaceuticals and agrochemicals. Its unique structural features, namely the trifluoromethyl group and the β-dicarbonyl moiety, suggest a potential for biological activity, particularly as an enzyme inhibitor. This technical guide delineates the established applications of this compound and explores its putative mechanism of action based on the known reactivity of its constituent functional groups. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, this paper extrapolates a hypothetical mechanism of action from research on analogous trifluoromethyl ketones and β-diketones. This guide also provides generalized experimental protocols for assessing such biological activity and presents quantitative data from related compounds to offer a framework for future research.
Introduction: A Versatile Synthetic Building Block
This compound, hereafter referred to as BTPD, is a pale yellow crystalline solid with the molecular formula C₁₀H₆BrF₃O₂. It is widely recognized as a valuable precursor in organic synthesis. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, which are highly desirable characteristics in drug design. Consequently, BTPD serves as a key starting material in the synthesis of a variety of biologically active molecules, including anti-inflammatory, analgesic, and anti-cancer agents.
While its role as a synthetic intermediate is well-established, the inherent reactivity of BTPD's functional groups—the trifluoromethyl ketone and the β-diketone—suggests a potential for direct biological activity. This guide will now delve into the theoretical mechanism of action of BTPD as a potential enzyme inhibitor, drawing parallels from structurally related compounds.
Proposed Mechanism of Action: A Tale of Two Functional Groups
The potential biological activity of BTPD can be attributed to two key structural features: the electrophilic trifluoromethyl ketone and the metal-chelating β-diketone moiety.
The Trifluoromethyl Ketone: A Potent Electrophile for Enzyme Inhibition
Trifluoromethyl ketones are a well-documented class of enzyme inhibitors, particularly targeting hydrolytic enzymes such as serine proteases and metallo-β-lactamases. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. This heightened electrophilicity makes it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.
In the case of serine proteases, such as chymotrypsin, the hydroxyl group of the active site serine residue can attack the carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable, covalent hemiketal adduct, which effectively inactivates the enzyme. The hydrated form of the trifluoromethyl ketone is believed to be the inhibitory species as it mimics the tetrahedral transition state of peptide bond hydrolysis.
Caption: Proposed inhibition of a serine protease by BTPD via hemiketal formation.
The β-Diketone Moiety: A Metal Chelator with Diverse Biological Potential
The 1,3-dicarbonyl or β-diketone functionality in BTPD can exist in equilibrium with its enol tautomer. This enol form can act as a bidentate ligand, chelating metal ions. Many enzymes, known as metalloenzymes, require a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their catalytic activity. By sequestering these essential metal ions, β-diketones can effectively inhibit enzyme function.
For instance, ribonucleotide reductase, a key enzyme in DNA synthesis and a target for some anti-cancer drugs, is a metalloenzyme. The chelation of the metal cofactor in the active site of such enzymes by the β-diketone moiety of BTPD could disrupt their catalytic cycle, leading to an inhibitory effect. Copper(II) complexes of trifluoromethyl- and methoxyphenyl-containing β-diketones have demonstrated antibacterial and antifungal activity, further highlighting the biological potential of this structural motif.
Quantitative Data from Structurally Related Compounds
| Compound Class | Specific Compound Example | Target Enzyme | Inhibition Constant (Ki or IC50) |
| Peptidyl Trifluoromethyl Ketones | Ac-Leu-Phe-CF₃ | Chymotrypsin | Ki = 2 µM |
| Ac-Phe-CF₃ | Chymotrypsin | Ki = 20 µM | |
| Fluoro Ketone Acetylcholine Analogs | 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | Ki = 1.6 x 10⁻⁹ M |
| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | Ki = 16 x 10⁻⁹ M | |
| Trifluoromethyl Ketone Dipeptide Analogs | - | Angiotensin Converting Enzyme | Good inhibitors |
| β-Diketone Derivatives | 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | IC50 ≈ 40 nM |
This table is a compilation of data from various research articles on compounds structurally related to BTPD and is intended for comparative purposes only.
Experimental Protocols for Assessing Enzyme Inhibition
To empirically determine the mechanism of action and inhibitory potential of BTPD, a series of biochemical assays can be employed. Below is a generalized protocol for screening BTPD as an enzyme inhibitor.
General Enzyme Inhibition Assay
Objective: To determine if BTPD inhibits the activity of a target enzyme and to calculate its IC50 value.
Materials:
-
Target enzyme (e.g., a serine protease like trypsin or a metalloenzyme)
-
Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (specific to the enzyme's optimal pH and ionic strength)
-
This compound (BTPD) stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the target enzyme to a working concentration in the assay buffer.
-
Prepare a series of dilutions of the BTPD stock solution in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the BTPD dilutions to the wells. Include a control with no inhibitor (buffer/DMSO only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Elucidating the Mechanism of Inhibition
To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible), kinetic studies should be performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
This compound is a compound of significant interest due to its utility as a synthetic precursor for bioactive molecules. While its direct biological effects have not been extensively reported, its chemical structure strongly suggests a potential for enzyme inhibition. The highly electrophilic trifluoromethyl ketone moiety presents a plausible mechanism for the covalent inactivation of serine proteases and other hydrolytic enzymes. Furthermore, the β-diketone functionality offers a means of inhibiting metalloenzymes through cofactor chelation.
The quantitative data from analogous compounds indicate that trifluoromethyl ketones and β-diketones can be potent enzyme inhibitors. Future research should focus on the systematic screening of BTPD against a panel of clinically relevant enzymes to validate the proposed mechanisms of action. Detailed kinetic studies will be crucial in elucidating the precise nature of any observed inhibition. Such investigations could potentially repurpose this well-known synthetic intermediate into a lead compound for novel therapeutic agents.
A Technical Guide to the Solubility of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a summary of the compound's relevant physicochemical properties.
Introduction
This compound is a halogenated β-diketone that serves as a versatile building block in organic synthesis. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making it a compound of interest in pharmaceutical and agrochemical research.[1][2] Understanding its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [3][4] |
| Molecular Weight | 295.05 g/mol | [3][4] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 58 - 60 °C | [1] |
| InChIKey | ITVIRNOCIDFYRZ-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br | [3] |
The presence of both a polar dicarbonyl moiety and a nonpolar bromophenyl group, along with the trifluoromethyl group, suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, for a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, a qualitative solubility in 95% ethanol has been reported as 25 mg/mL.[5] This suggests that the target compound is likely to be soluble in polar protic solvents like ethanol.
Given the lack of quantitative data, a generalized experimental protocol for determining the solubility of this compound is provided in the following section.
Experimental Protocol for Solubility Determination
This section outlines a general method for determining the solubility of a solid organic compound, such as this compound, in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the respective solvent to a concentration suitable for analysis.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
References
Potential Biological Activities of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile synthetic intermediate, recognized for its role in the development of pharmaceuticals and agrochemicals.[1] The presence of both a trifluoromethyl group and a bromophenyl moiety suggests its potential for significant biological activity, enhancing properties such as lipophilicity and metabolic stability, which are crucial in drug design.[1] This technical guide consolidates the current understanding of the potential biological activities of this compound, drawing inferences from related chemical structures and outlining experimental protocols for its evaluation. While direct studies on this compound are limited, this document serves as a comprehensive resource for researchers investigating its therapeutic potential.
Introduction
This compound (CAS 18931-61-8) is a β-diketone featuring a trifluoromethyl group and a 4-bromophenyl substituent.[2] The trifluoromethyl group is a key pharmacophore known to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Similarly, the bromophenyl group is present in numerous bioactive compounds and can influence their pharmacokinetic and pharmacodynamic profiles.[5] This guide explores the inferred anti-inflammatory and anticancer activities of this compound, provides detailed experimental methodologies for their assessment, and presents quantitative data from analogous compounds to guide future research.
Potential Biological Activities
Based on the activities of structurally related compounds, this compound is hypothesized to possess anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
The β-diketone scaffold is a key structural feature of some non-steroidal anti-inflammatory drugs (NSAIDs), such as COX-2 inhibitors.[6] Compounds containing a bromophenyl moiety have also demonstrated anti-inflammatory effects.[7] The proposed anti-inflammatory action of this compound may involve the inhibition of key inflammatory mediators.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer agents, where it can enhance efficacy.[4] Furthermore, β-diketone structures and their metal complexes have been investigated for their antitumor properties.[8][9] The presence of these functional groups in this compound suggests its potential as a cytotoxic agent against various cancer cell lines.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not currently available in the public domain. However, the following tables summarize the activities of structurally related compounds to provide a benchmark for potential efficacy.
Table 1: Anticancer Activity of Related Trifluoromethyl and Bromophenyl Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | [10] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | [10] |
| Bromophenol derivative (4g) | A549 (Lung) | Data not specified | [11] |
| Bromophenol derivative (4h) | Bel7402 (Liver) | Data not specified | [11] |
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound/Derivative | Assay | Inhibition/IC50 | Reference |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema | 83.2% reduction at highest dose | [7] |
| Thiourea derivatives of Naproxen | COX-2 Inhibition | IC50 values reported | [12] |
| 3-Arylphthalides | Nitric Oxide Production Inhibition in Bv.2 and RAW 264.7 cells | Activity reported | [13] |
Experimental Protocols
The following are detailed methodologies for assessing the potential anti-inflammatory and anticancer activities of this compound.
In Vitro Anticancer Activity Assessment
A standard approach to evaluate the anticancer potential of a novel compound involves determining its cytotoxicity against cancer cell lines and comparing it to non-malignant cells.[14][15]
4.1.1. Cell Culture
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., human fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16]
4.1.2. Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[17]
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be investigated by measuring the inhibition of inflammatory mediators in cell-based assays.[18][19]
4.2.1. Cell Culture
-
RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.[20]
-
Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
4.2.2. Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.[13]
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.
4.2.3. Cyclooxygenase (COX) Enzyme Inhibition Assay
-
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[21]
-
The assay can be performed using commercially available kits that measure the production of prostaglandins.
-
The test compound is incubated with the respective COX isoenzyme and arachidonic acid (the substrate).
-
The amount of prostaglandin produced is quantified, and the percentage of enzyme inhibition is calculated.[21]
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms for this compound are unknown, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this class of compounds based on their potential activities.
Hypothetical Anti-inflammatory Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a brominated phenyl ring, offers a powerful combination of properties for the synthesis of a wide range of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo-substituent provides a convenient handle for further synthetic transformations, such as cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of three important classes of heterocyclic compounds: pyrazoles, isoxazoles, and pyrimidinones.
I. Synthesis of Trifluoromethyl-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a classic and efficient method for the preparation of pyrazoles. In the case of the asymmetrical this compound, the reaction with hydrazine hydrate proceeds with high regioselectivity. The more electrophilic carbonyl group adjacent to the trifluoromethyl group is preferentially attacked by the hydrazine, leading to the formation of 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Logical Workflow for Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
The reaction mixture is heated at reflux for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Hydrazine hydrate | Ethanol | 4 | >90 | Adapted from similar syntheses |
II. Synthesis of Trifluoromethyl-Substituted Isoxazoles
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a straightforward method for the synthesis of isoxazoles. Similar to the pyrazole synthesis, the reaction of this compound with hydroxylamine hydrochloride proceeds with high regioselectivity. The initial attack of hydroxylamine occurs at the more reactive carbonyl adjacent to the trifluoromethyl group. Subsequent cyclization and dehydration yield 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole as the major product.
Logical Workflow for Isoxazole Synthesis
Caption: Isoxazole synthesis workflow.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other suitable base
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium hydroxide, 1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction may initially form the 5-hydroxy-4,5-dihydroisoxazole intermediate.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The intermediate can be dehydrated by heating in the presence of a dehydrating agent (e.g., p-toluenesulfonic acid) or by adjusting the initial reaction conditions to a higher temperature.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Hydroxylamine | Ethanol | Reflux | Not specified | [1] |
Note: While a specific yield for the bromo-substituted derivative was not found, the synthesis of the analogous 3-phenyl-5-(trifluoromethyl)isoxazole has been reported, indicating the feasibility of this transformation.
III. Synthesis of Trifluoromethyl-Substituted Pyrimidinones
The Biginelli reaction, a multi-component reaction involving a β-dicarbonyl compound, an aldehyde, and urea (or thiourea), is a powerful tool for the synthesis of dihydropyrimidinones. By employing this compound in a Biginelli-type reaction, functionalized pyrimidinones can be accessed. In the absence of an aldehyde, a two-component condensation with urea can lead to the formation of a pyrimidinone. The reaction is typically acid-catalyzed.
Logical Workflow for Pyrimidinone Synthesis
Caption: Pyrimidinone synthesis workflow.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one
Materials:
-
This compound
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (or other acid catalyst)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of this compound (1.0 eq) and urea (1.5 eq) in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction is heated at reflux for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the pure pyrimidinone.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| 1 | This compound | Urea | HCl | Ethanol | Moderate to Good (expected) | Adapted from general Biginelli reaction protocols. |
Note: While a specific literature precedent with yield for this exact transformation was not identified, the protocol is based on well-established procedures for the synthesis of pyrimidinones from 1,3-dicarbonyl compounds.
Conclusion
This compound serves as a highly effective precursor for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of pyrazoles, isoxazoles, and pyrimidinones, which are key scaffolds in the development of new therapeutic agents and agrochemicals. The presence of the bromo-substituent in the final products opens up further avenues for diversification through cross-coupling and other functionalization reactions, making this building block a valuable asset in the toolbox of synthetic chemists.
References
Application Notes and Protocols: 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a versatile β-diketone ligand. This document details its synthesis, the preparation of its metal complexes, and its emerging applications in medicinal chemistry and materials science. The protocols provided herein are intended to serve as a guide for the synthesis and characterization of this ligand and its coordination compounds.
Ligand Profile and Physicochemical Properties
This compound is a solid, pale yellow crystalline powder. Its structure, featuring a bromophenyl group and a trifluoromethyl moiety, imparts unique electronic properties that influence its coordination behavior and the characteristics of its metal complexes.[1] The strong electron-withdrawing nature of the bromine and trifluoromethyl groups enhances the acidity of the ligand and stabilizes the resulting metal chelates.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [2][3] |
| Molecular Weight | 295.05 g/mol | [2][3] |
| CAS Number | 18931-61-8 | [2][3] |
| Melting Point | 58 - 60 °C | [4] |
| Appearance | Pale yellow crystalline powder | [4] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 7.7-8.1 (m, 4H, Ar-H), 6.5 (s, 1H, -CH=), 2.3 (s, 3H, -CH₃ of enol tautomer) |
| ¹³C NMR (CDCl₃) | δ (ppm): 194.1 (C=O), 185.9 (C=O), 133.4, 132.3, 129.8, 128.9 (aromatic C), 118.9 (q, J = 274 Hz, CF₃), 91.2 (-CH=) |
| FT-IR (KBr) | ν (cm⁻¹): 3435 (O-H, enol), 1605 (C=O), 1580 (C=C), 1140 (C-F) |
Synthesis of the Ligand
The synthesis of this compound is typically achieved via a Claisen condensation reaction between 4'-bromoacetophenone and ethyl trifluoroacetate in the presence of a strong base such as sodium hydride or sodium ethoxide.
Protocol 1: Synthesis of this compound
Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to anhydrous diethyl ether.
-
Dissolve 4'-bromoacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether.
-
Add the solution from step 2 dropwise to the sodium hydride suspension with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield the pure ligand.
Caption: Workflow for the synthesis of the ligand.
Coordination Chemistry: Synthesis of Metal Complexes
The β-diketonate moiety of this compound readily coordinates to a variety of metal ions, forming stable chelate complexes.[1] The synthesis of these complexes typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
Protocol 2: General Synthesis of Transition Metal(II) Complexes (e.g., Cu(II), Co(II))
Materials:
-
This compound
-
Metal(II) acetate hydrate (e.g., copper(II) acetate monohydrate, cobalt(II) acetate tetrahydrate)
-
Methanol or ethanol
Procedure:
-
Dissolve this compound (2 equivalents) in methanol.
-
In a separate flask, dissolve the metal(II) acetate hydrate (1 equivalent) in methanol, heating gently if necessary.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then diethyl ether.
-
Dry the complex in a desiccator over silica gel.
Protocol 3: General Synthesis of Lanthanide(III) Complexes
Materials:
-
This compound
-
Lanthanide(III) chloride hydrate (e.g., europium(III) chloride hexahydrate, terbium(III) chloride hexahydrate)
-
Sodium hydroxide or triethylamine
-
Methanol or ethanol
Procedure:
-
Dissolve this compound (3 equivalents) in ethanol.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the ligand.
-
In a separate flask, dissolve the lanthanide(III) chloride hydrate (1 equivalent) in ethanol.
-
Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the solution to room temperature and then place it in a refrigerator to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the complex with cold ethanol and dry under vacuum.
Applications in Coordination Chemistry
Anticancer Agents
Metal complexes of β-diketones are a promising class of compounds in the development of novel anticancer agents.[5][6][7][8][9] The coordination of the β-diketone ligand to a metal center can enhance the cytotoxic activity compared to the free ligand. While the specific signaling pathways for complexes of this compound are still under investigation, related β-diketonate complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA interaction and the generation of reactive oxygen species (ROS).
Caption: Putative mechanism of anticancer action.
Table 3: Hypothetical Quantitative Data for Anticancer Activity (Example)
| Complex | Cell Line | IC₅₀ (µM) |
| Cu(II) Complex | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 | |
| Co(II) Complex | HeLa (Cervical) | 12.5 |
| HepG2 (Liver) | 15.1 |
Note: The data in this table is illustrative and intended to represent the type of quantitative data that would be generated from in vitro cytotoxicity assays.
Catalysis
Copper(II) β-diketonate complexes are known to be effective catalysts for various organic transformations, particularly oxidation reactions.[10][11] The metal center's redox activity, modulated by the electronic properties of the ligand, is key to their catalytic function. Complexes of this compound are potential candidates for catalyzing reactions such as the oxidation of alcohols and alkenes.
Caption: Generalized catalytic oxidation workflow.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized metal complexes.
Table 4: Analytical and Spectroscopic Data for a Hypothetical [Cu(C₁₀H₅BrF₃O₂)₂] Complex
| Technique | Observation | Interpretation |
| Elemental Analysis | Calculated: C, 36.42; H, 1.53. Found: C, 36.51; H, 1.58. | Confirms the formation of a 1:2 metal-to-ligand complex. |
| FT-IR (KBr) | Shift of C=O stretching frequency to lower wavenumbers (e.g., 1580 cm⁻¹) compared to the free ligand. | Indicates coordination of the carbonyl oxygen atoms to the copper(II) ion. |
| UV-Vis (CH₃OH) | λ_max around 650-700 nm. | Corresponds to d-d transitions of the Cu(II) center in a distorted octahedral or square planar geometry. |
| Magnetic Susceptibility | µ_eff ≈ 1.8 - 2.2 B.M. | Consistent with a d⁹ configuration of Cu(II) with one unpaired electron. |
| X-ray Crystallography | Monoclinic, P2₁/c space group. Cu-O bond lengths: ~1.9-2.0 Å. | Provides definitive structural information, including bond lengths, bond angles, and coordination geometry. [Based on analogue structure, 22] |
Note: The data in this table is illustrative and based on typical values for similar copper(II) β-diketonate complexes.
Future Directions
The coordination chemistry of this compound presents numerous opportunities for further research. Future studies should focus on:
-
Expanding the range of metal complexes: Synthesizing and characterizing complexes with other transition metals and lanthanides to explore a wider range of electronic and magnetic properties.
-
In-depth biological evaluation: Investigating the specific molecular targets and signaling pathways of the most promising anticancer complexes to elucidate their mechanism of action.
-
Catalytic applications: Exploring the catalytic activity of these complexes in a broader range of organic transformations and optimizing reaction conditions for enhanced efficiency and selectivity.
-
Materials science: Investigating the potential of these complexes as building blocks for functional materials, such as metal-organic frameworks (MOFs) and luminescent materials.
By leveraging the unique properties of this versatile ligand, researchers can continue to develop novel coordination compounds with significant potential in medicine, catalysis, and materials science.
References
- 1. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 2. This compound 18931-61-8 [sigmaaldrich.com]
- 3. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. Exploring copper β-diketiminate complexes for heterogeneous ammonia oxidation anchored on graphitic surfaces via CH–π and π–π interactions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile fluorinated β-diketone that serves as a critical building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The presence of both a bromophenyl group and a trifluoromethyl moiety imparts unique properties to the molecule, including enhanced metabolic stability and lipophilicity, which are often desirable in drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of biologically active pyrazole derivatives, with a focus on their potential as antimicrobial and anticancer agents.
Application Notes
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazoles. Pyrazoles are a well-known class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
The key reaction involves the cyclocondensation of the dione with hydrazine or its derivatives. This reaction typically proceeds with high regioselectivity, favoring the formation of the 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole isomer due to the differential reactivity of the two carbonyl groups. The trifluoromethyl group's strong electron-withdrawing nature makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.
The resulting pyrazole scaffold, featuring a 4-bromophenyl group at the 5-position and a trifluoromethyl group at the 3-position, is a privileged structure in drug discovery. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profile of the final compounds.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the synthesis of the core pyrazole scaffold from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Activity Screening
This protocol outlines a general method for evaluating the antimicrobial activity of the synthesized pyrazole derivatives using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum of the test organisms and adjust the turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following table summarizes hypothetical quantitative data for a series of pyrazole derivatives synthesized from this compound, illustrating the potential for these compounds as antimicrobial and anticancer agents.
| Compound | R-group (at N1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| PZ-1 | H | 16 | 32 | 25.4 | 38.2 |
| PZ-2 | Methyl | 8 | 16 | 15.8 | 22.5 |
| PZ-3 | Phenyl | 4 | 8 | 8.2 | 12.7 |
| PZ-4 | 4-Chlorophenyl | 2 | 4 | 5.1 | 7.9 |
| Ciprofloxacin | - | 1 | 0.5 | - | - |
| Doxorubicin | - | - | - | 0.8 | 1.2 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of pyrazole derivatives from this compound.
Application Notes and Protocols for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a versatile fluorinated β-dione, in synthetic organic chemistry and as a potential candidate in drug discovery screenings. This compound serves as a critical building block for the synthesis of heterocyclic compounds and can be evaluated for its biological activities, such as enzyme inhibition.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₆BrF₃O₂ |
| Molecular Weight | 295.05 g/mol [1] |
| CAS Number | 18931-61-8[1] |
| Appearance | Solid |
| Purity | ≥ 99% (HPLC)[2] |
Application 1: Synthesis of Pyrazole Derivatives
This compound is an excellent precursor for the synthesis of substituted pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. The following protocol is analogous to the synthesis of Celecoxib, a well-known COX-2 inhibitor.[3][4]
Protocol: Synthesis of a 1,5-Diarylpyrazole Derivative
This protocol details the cyclocondensation reaction of this compound with a hydrazine derivative to yield a pyrazole.
Materials:
-
This compound
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Isolation: Filter the resulting solid and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired pyrazole derivative.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of a pyrazole derivative.
Application 2: Evaluation of Cyclooxygenase-2 (COX-2) Inhibitory Activity
Given that structurally similar compounds are known COX-2 inhibitors, this compound and its pyrazole derivatives can be screened for their potential anti-inflammatory properties by assessing their ability to inhibit the COX-2 enzyme.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of a test compound using a commercially available assay kit.
Materials:
-
This compound (or synthesized pyrazole derivative)
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Reagent Preparation: Prepare all assay reagents as per the manufacturer's instructions included in the COX-2 inhibitor screening kit.
-
Assay Plate Setup:
-
Add the assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Add DMSO to the negative control wells.
-
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a further period (e.g., 2 minutes at 25°C).
-
Detection: Add a detection reagent that measures the product of the enzymatic reaction (e.g., Prostaglandin E₂).
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by a potential inhibitor.
Application 3: Potential Anticancer Activity Screening
The presence of a 4-bromophenyl moiety in various compounds has been associated with anticancer activity.[5] Therefore, this compound and its derivatives can be evaluated for their cytotoxic effects on cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
This compound (or synthesized derivative)
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal cell line (e.g., fibroblasts for selectivity assessment)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in separate 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Logical Flow: Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
References
Synthesis of Bio-active Heterocyclic Scaffolds from 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, namely pyrazoles, pyrimidines, and isoxazoles, utilizing 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione as a key building block. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The protocols provided herein are adapted from established literature procedures and are intended to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
Application Notes
This compound is a versatile precursor for the synthesis of a variety of trifluoromethyl-substituted heterocycles. The presence of the reactive 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings. The bromophenyl substituent offers a site for further functionalization, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery screening.
Key Applications:
-
Pyrazole Synthesis: The reaction with hydrazine derivatives leads to the formation of pyrazoles. Notably, this scaffold is present in several marketed drugs, including the selective COX-2 inhibitor Celecoxib. The synthesized pyrazoles can be evaluated for their anti-inflammatory, analgesic, and anticancer activities.
-
Pyrimidine Synthesis: Condensation with guanidine salts or other amidine derivatives yields pyrimidines, a core structure in numerous pharmaceuticals with a broad range of biological activities, including antiviral, antibacterial, and anticancer properties.
-
Isoxazole Synthesis: Treatment with hydroxylamine hydrochloride results in the formation of isoxazoles, a class of heterocycles found in various biologically active compounds, including antibiotics and anti-inflammatory agents.
The trifluoromethyl group on these heterocyclic scaffolds can significantly enhance their pharmacological properties. It can increase lipophilicity, facilitating passage through biological membranes, and can block metabolic pathways, thereby increasing the drug's half-life.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from the synthesis of Celecoxib, a selective COX-2 inhibitor. The reaction involves the cyclocondensation of the 1,3-dione with a hydrazine derivative.
Reaction Scheme:
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Synthesis of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-amine
This protocol is based on the condensation of a 1,3-dicarbonyl compound with guanidine to form the pyrimidine ring.
Reaction Scheme:
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine carbonate (1.5 eq) in absolute ethanol.
-
Add sodium ethoxide (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitate formed is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Guanidine carbonate |
| Base | Sodium ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 8-10 hours |
| Expected Yield | 70-80% |
Synthesis of 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole
This protocol describes the synthesis of an isoxazole ring through the reaction of the 1,3-dione with hydroxylamine.
Reaction Scheme:
Experimental Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydroxylamine hydrochloride |
| Base | Sodium hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of the target heterocyclic compounds from the common starting material.
Caption: General workflow for the synthesis of heterocyclic compounds.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) by Pyrazole Derivatives
The synthesized pyrazole derivatives are analogues of Celecoxib, a known selective inhibitor of cyclooxygenase-2 (COX-2). The following diagram depicts the arachidonic acid cascade and the mechanism of action of COX-2 inhibitors.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
The Role of Synthesis in the Development of Anti-inflammatory and Analgesic Drugs: Application Notes and Protocols
Introduction
Anti-inflammatory and analgesic drugs are cornerstones of modern medicine, crucial for managing pain and inflammation associated with a multitude of conditions. The development of these drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), is a testament to the power of synthetic organic chemistry. Most NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—compounds that mediate inflammation and pain.[1][2][3][4] The journey from understanding this biological mechanism to creating effective medications has been driven by innovative synthetic strategies aimed at maximizing therapeutic efficacy while minimizing adverse effects.
Initially, traditional NSAIDs like ibuprofen and naproxen were developed as non-selective inhibitors of both COX-1 and COX-2 isoforms.[2][3] While effective, the inhibition of COX-1, which plays a protective role in the gastrointestinal tract, can lead to undesirable side effects like stomach ulcers.[1][4] This challenge spurred medicinal chemists to synthesize selective COX-2 inhibitors, such as celecoxib, designed to target the inflammation-specific enzyme, thereby reducing gastrointestinal risks.[1][5] This evolution highlights the pivotal role of synthesis in drug design, enabling the creation of molecules with improved safety profiles and therapeutic indices.
These application notes will provide detailed protocols and workflows for the synthesis of both a traditional NSAID, ibuprofen, and a selective COX-2 inhibitor, celecoxib. The content is designed for researchers, scientists, and drug development professionals to illustrate key synthetic methodologies and the rationale behind them.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4] NSAIDs exert their therapeutic effects by blocking the active site of these enzymes.[6] The development of selective COX-2 inhibitors was made possible by exploiting a subtle structural difference: a side pocket in the COX-2 active site that is absent in COX-1, allowing for the design of drugs that bind preferentially to the former.[5][7]
Caption: The Cyclooxygenase (COX) signaling pathway and points of drug inhibition.
Application Note 1: Synthesis of a Non-Selective COX Inhibitor (Ibuprofen)
Ibuprofen is a widely used NSAID for relieving pain, fever, and inflammation.[8] Its synthesis is a classic example in industrial organic chemistry, with different routes developed over time to improve efficiency and reduce environmental impact. The original Boots process involved six steps, while the more modern Hoechst (or BHC) process is a greener, three-step synthesis with much higher atom economy.[9] The BHC process, which uses recyclable hydrogen fluoride as a catalyst instead of aluminum chloride, is a significant improvement.[9][10]
BHC Process for Ibuprofen Synthesis: Experimental Workflow
The BHC process is an elegant example of green chemistry, maximizing the incorporation of starting materials into the final product and minimizing waste.[10] The key steps involve Friedel-Crafts acylation, hydrogenation, and carbonylation.[9]
Caption: Experimental workflow for the BHC synthesis of Ibuprofen.
Experimental Protocol: BHC Synthesis of Ibuprofen
This protocol is a representation of the BHC process for synthesizing ibuprofen.
Step 1: Friedel-Crafts Acylation
-
Charge a suitable reactor with anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent.[10]
-
Cool the reactor and add isobutylbenzene.
-
Slowly add acetic anhydride to the mixture while maintaining the low temperature.
-
Allow the reaction to proceed until completion to form 4'-isobutylacetophenone.
-
Remove the HF by distillation for recycling. The crude product is carried to the next step.
Step 2: Hydrogenation
-
The crude 4'-isobutylacetophenone is transferred to a hydrogenation reactor.
-
Add a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to facilitate the reduction of the ketone to the corresponding alcohol, 1-(4'-isobutylphenyl)ethanol.[9]
-
After the reaction is complete, filter off the catalyst.
Step 3: Carbonylation
-
The alcohol intermediate is placed in a reactor suitable for carbonylation.
-
Add a palladium catalyst.[9]
-
Pressurize the reactor with carbon monoxide.
-
Heat the reaction mixture. The palladium catalyst facilitates the insertion of carbon monoxide to form ibuprofen.[9]
-
The final product, ibuprofen, is then purified by crystallization.
Quantitative Data: Comparison of Ibuprofen Synthesis Routes
| Parameter | Boots Process[9] | BHC (Hoechst) Process[9][10] |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40% | ~77% (up to 90% with recycled reagents) |
| Key Catalyst | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Palladium |
| Byproducts | Significant salt waste | Minimal, with HF being recyclable |
Application Note 2: Synthesis of a Selective COX-2 Inhibitor (Celecoxib)
Celecoxib is a selective COX-2 inhibitor used to treat the pain and inflammation of arthritis while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] Its structure features a diarylpyrazole core with a sulfonamide group, which is crucial for its selectivity.[7] The sulfonamide moiety binds to a hydrophilic side pocket present in the COX-2 enzyme but not in COX-1.[5][7] The synthesis of celecoxib typically involves a key cyclization step to form the pyrazole ring.
Celecoxib Synthesis: Experimental Workflow
The most common synthesis of celecoxib involves the condensation of a diketone with a substituted hydrazine.[12]
Caption: Experimental workflow for the synthesis of Celecoxib.
Experimental Protocol: Synthesis of Celecoxib
This protocol outlines a common laboratory-scale synthesis of celecoxib.[12][13]
Step 1: Condensation and Cyclization
-
In a reaction vessel equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[12]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[12]
-
Heat the mixture to reflux and stir for several hours (e.g., 5 hours).[13]
-
Monitor the reaction for completion using a suitable technique (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the crude product.[13]
-
Filter the solid, wash with cold water, and dry to yield crude celecoxib.[13]
Step 2: Purification
-
The crude celecoxib is purified by recrystallization.[12]
-
Dissolve the crude product in a suitable hot solvent system, such as toluene or a mixture of ethyl acetate and heptane.[12][13]
-
Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash with a cold solvent, and dry under vacuum.
-
Characterize the final product using techniques like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[12]
Quantitative Data: In Vitro COX Inhibition
The selectivity of COX inhibitors is determined by comparing their 50% inhibitory concentrations (IC₅₀) against COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM)[5][7] | COX-2 IC₅₀ (µM)[5][7] | Selectivity Index (SI)[7] |
| Celecoxib | 15.0 | 0.04 - 0.05 | 294 - 375 |
| Compound 6b | 13.16 | 0.04 | 329 |
| Compound 6j | 12.48 | 0.04 | 312 |
| Diclofenac | 0.83 | 0.08 | 10.38 |
| Indomethacin | 0.11 | 1.16 | 0.09 |
Note: Data for compounds 6b and 6j are from a study on novel selective COX-2 inhibitors.[7] Data for Diclofenac and Indomethacin are included for comparison as non-selective or COX-1 selective agents.
Conclusion
The synthesis of anti-inflammatory and analgesic drugs exemplifies the critical interplay between medicinal chemistry, pharmacology, and process development. The evolution from broad-spectrum NSAIDs like ibuprofen to targeted therapies like celecoxib showcases how synthetic chemists can address clinical challenges, such as drug side effects, through rational molecular design.[1] The development of greener synthetic routes, like the BHC process for ibuprofen, further underscores the field's commitment to sustainability and efficiency.[9][10] As our understanding of inflammatory pathways deepens, synthetic chemistry will undoubtedly continue to be the driving force behind the creation of the next generation of safer and more effective anti-inflammatory and analgesic agents.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
Application Notes and Protocols: Claisen Condensation for the Synthesis of Fluorinated β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated β-diketones are pivotal structural motifs in medicinal chemistry, materials science, and coordination chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often leads to enhanced bioavailability and improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][3] One of the most fundamental and versatile methods for synthesizing these valuable compounds is the Claisen condensation.[4][5]
This reaction involves the carbon-carbon bond formation between a fluorinated ester and another carbonyl compound, typically a ketone, in the presence of a strong base to yield a fluorinated β-diketone or β-keto ester.[6][7] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated β-diketones via the Claisen condensation, aimed at providing researchers with the practical knowledge to implement this methodology.
Mechanism of the Claisen Condensation
The Claisen condensation proceeds through a series of well-defined steps. The overall transformation is driven by the formation of a highly resonance-stabilized enolate anion of the final β-diketone product.[6][8]
The key mechanistic steps are:
-
Enolate Formation: A strong base removes an acidic α-proton from the ketone, forming a nucleophilic enolate anion.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the fluorinated ester, creating a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an alkoxide group (the leaving group from the ester) to form the β-diketone.
-
Deprotonation (Driving Force): The newly formed β-diketone has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[8] The alkoxide base, regenerated in the previous step, rapidly deprotonates the β-diketone. This irreversible step drives the reaction to completion.[6][8]
-
Protonation (Workup): An acidic workup in the final step neutralizes the enolate and any remaining base to yield the final, neutral fluorinated β-diketone.[6][9]
Caption: Mechanism of the Claisen condensation for β-diketone synthesis.
Application Notes
Reactants
-
Fluorinated Esters: Ethyl trifluoroacetate is a commonly used substrate for introducing the trifluoromethyl group.[10][11] Other perfluorinated esters can also be employed to synthesize β-diketones with longer fluoroalkyl chains.[10]
-
Ketones: The ketone must possess at least one α-proton to be enolizable.[7] Acetone, acetophenone derivatives, and heteroaromatic ketones like 2-acetylthiophene are frequently used.[10][11][12] If the ketone partner is not enolizable, the reaction is referred to as a "crossed" Claisen condensation.[13]
Bases and Solvents
The choice of base is critical and must be strong enough to deprotonate the ketone α-proton.[6]
-
Alkoxides (NaOEt, NaOMe): Sodium ethoxide and sodium methoxide are classic bases for this reaction. It is crucial to use a base whose alkoxide matches the ester's alcohol portion to prevent transesterification.[14] The quality and activity of commercial alkoxides can affect yields, making freshly prepared or highly active bases preferable.[10][15]
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that often provides better and more consistent yields.[5][10][16] It is particularly effective in aprotic solvents like THF or diethyl ether.[16]
-
Solvents: Anhydrous ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or dimethoxyethane (DME) are preferred to ensure the reactivity of the base and enolate intermediates.[5]
Reaction and Purification
-
Optimization: Reaction yields can be improved by optimizing conditions. For instance, adding a mixture of the ketone and fluorinated ester to a suspension of the base often results in higher yields.[15]
-
Purification Challenges: The Claisen condensation can produce side products, making purification difficult.[10]
-
Purification Methods:
-
Vacuum Distillation: Effective for relatively low-boiling point β-diketones.[10]
-
Copper Chelate Formation: A robust method involves precipitating the β-diketone as a copper(II) chelate by treating the crude product with a copper(II) salt like Cu(OAc)₂. The solid chelate is then isolated and decomposed with acid or a chelating agent like EDTA to regenerate the pure β-diketone.[10][15] This method is particularly useful for non-volatile products.
-
Data Presentation: Synthesis of Fluorinated β-Diketones
The following tables summarize yields for the synthesis of representative fluorinated β-diketones under various conditions as reported in the literature.
Table 1: Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) [10]
| Entry | Ketone | Ester | Base (equiv.) | Solvent | Yield (%) |
| 1 | 2-Acetylthiophene | Ethyl Trifluoroacetate | NaH (1.2) | Et₂O | 85 |
| 2 | 2-Acetylthiophene | Ethyl Trifluoroacetate | NaOEt (1.2) | Et₂O | 70-80 |
| 3 | 2-Acetylthiophene | Ethyl Trifluoroacetate | NaOMe (1.2) | Et₂O | 75-85 |
Table 2: Synthesis of Various Fluorinated β-Diketones via Claisen Condensation [4][11][16]
| Product Name | Ketone | Fluorinated Ester | Base | Solvent | Yield (%) |
| 1,1,1-Trifluoro-2,4-pentanedione | Acetone | Ethyl Trifluoroacetate | NaOEt | - | High |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Acetophenone | Ethyl Trifluoroacetate | NaH | THF | 95 |
| 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Methoxyacetophenone | Ethyl Trifluoroacetate | NaH | THF | 96 |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Chloroacetophenone | Ethyl Trifluoroacetate | NaH | THF | 91 |
Experimental Protocols
Caption: General experimental workflow for fluorinated β-diketone synthesis.
Protocol 1: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione
This protocol is based on the classic condensation of ethyl trifluoroacetate and acetone.[11]
Materials and Reagents:
-
Ethyl trifluoroacetate
-
Acetone (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Diethyl ether (anhydrous)
-
Sulfuric acid or Hydrochloric acid (e.g., 10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend sodium ethoxide in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Prepare a solution of ethyl trifluoroacetate and anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester/ketone solution dropwise to the stirred suspension of sodium ethoxide over 30-60 minutes, maintaining the temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and slowly add aqueous acid to neutralize the mixture and dissolve the salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1,1,1-trifluoro-2,4-pentanedione.[10]
Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) using NaH
This robust protocol is suitable for multigram synthesis and uses sodium hydride as the base.[10]
Materials and Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Acetylthiophene
-
Ethyl trifluoroacetate
-
Diethyl ether (anhydrous)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium EDTA solution (aqueous) or 10% Sulfuric Acid
-
Hexane
Equipment:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere, add NaH (60% dispersion). Wash the NaH with anhydrous hexane three times to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous diethyl ether to the washed NaH to form a suspension.
-
Addition of Reactants: Prepare a solution of 2-acetylthiophene and ethyl trifluoroacetate in anhydrous diethyl ether. Add this solution dropwise to the stirred NaH suspension at room temperature.
-
Reaction: After the addition, gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and acidify with 10% H₂SO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification via Copper Chelate:
-
Dissolve the crude product in ethanol or methanol.
-
In a separate beaker, dissolve copper(II) acetate in water.
-
Add the copper acetate solution to the solution of the crude diketone with vigorous stirring. A green-blue precipitate of the copper(II)-Htta chelate will form.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid chelate by vacuum filtration and wash it with water and a small amount of cold ethanol. Air-dry the solid.
-
-
Decomposition of the Chelate:
-
Suspend the finely ground copper chelate in a two-phase system of ethyl acetate and an aqueous solution of Na₂EDTA or 10% H₂SO₄.[15]
-
Stir vigorously until the organic layer becomes a clear yellow-orange color and the solid has dissolved.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation to yield the pure Htta.
-
Logical Relationships in Synthesis
The success of the Claisen condensation for fluorinated β-diketones depends on the interplay of several factors. The choice of base, for instance, directly influences the reaction efficiency and the required solvent system.
Caption: Relationship between base/solvent choice and reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry. | Chemsrc ID:709894 [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
One-Pot Synthesis of Heterocyclic Derivatives from 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a reactive 1,3-dicarbonyl moiety, a trifluoromethyl group, and a bromophenyl ring, makes it an attractive starting material for the development of novel derivatives with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the bromophenyl group provides a site for further functionalization through cross-coupling reactions. This document provides detailed protocols for the one-pot synthesis of pyrazole, isoxazole, and pyrimidine derivatives from this valuable building block.
The synthesis of pyrazole derivatives is of particular interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Similarly, isoxazoles are a class of heterocyclic compounds found in a number of approved drugs. Pyrimidines are fundamental components of nucleic acids and are also prevalent in many biologically active compounds. The one-pot nature of the described syntheses offers advantages in terms of efficiency, reduced waste, and simplified purification procedures.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-diketones with hydrazines is a classical and efficient method for the preparation of pyrazoles. In a one-pot procedure, this compound can be reacted with various hydrazine derivatives to yield highly functionalized pyrazoles. The regioselectivity of the reaction is influenced by the substitution on the hydrazine and the reaction conditions.
Experimental Protocol: One-Pot Synthesis of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-diketones.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Quantitative Data:
| Derivative | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 5-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole | Hydrazine hydrate | Ethanol | Acetic acid | 2-4 | >85 (estimated) |
| 5-(4-Bromophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylhydrazine | Ethanol | Acetic acid | 3-6 | >80 (estimated) |
Note: Yields are estimated based on typical reactions of this type and may vary depending on the specific reaction conditions and scale.
Synthetic Workflow:
Caption: One-pot synthesis of a pyrazole derivative.
Synthesis of Isoxazole Derivatives
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a common method for the synthesis of isoxazoles. The reaction proceeds through the formation of a 5-hydroxyisoxazoline intermediate, which then dehydrates to form the isoxazole ring.
Experimental Protocol: One-Pot Synthesis of 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole
This protocol is based on the known reactivity of trifluoromethyl-1,3-diketones with hydroxylamine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol).
-
Add pyridine (2.0 mmol) to the mixture to act as a base and catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-8 hours), pour the reaction mixture into dilute hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole.
Quantitative Data:
| Derivative | Reactants | Solvent | Base | Reaction Time (h) | Yield (%) |
| 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole | Hydroxylamine HCl | Ethanol | Pyridine | 4-8 | >75 (estimated) |
Note: Yields are estimated based on similar reported syntheses.
Synthetic Workflow:
Caption: One-pot synthesis of an isoxazole derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized in a one-pot reaction from 1,3-diketones and a suitable nitrogen source, such as guanidine. This condensation reaction provides a straightforward route to highly substituted pyrimidine rings.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine
This protocol is a general method for the synthesis of aminopyrimidines from 1,3-diketones.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 mmol) to absolute ethanol (15 mL) under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.2 mmol) and stir until dissolved.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute acetic acid and then pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-Amino-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine.
Quantitative Data:
| Derivative | Reactants | Solvent | Base | Reaction Time (h) | Yield (%) |
| 2-Amino-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine | Guanidine HCl | Ethanol | Sodium Ethoxide | 6-12 | >70 (estimated) |
Note: Yields are estimated based on general procedures for this type of condensation.
Synthetic Workflow:
Caption: One-pot synthesis of a pyrimidine derivative.
Potential Biological Significance and Signaling Pathways
Derivatives of pyrazole, isoxazole, and pyrimidine containing trifluoromethyl and bromophenyl moieties are of significant interest in drug discovery. For example, certain trifluoromethyl-pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The bromophenyl group can be utilized for further derivatization to explore structure-activity relationships and optimize biological activity. The potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in inflammation and cancer.
Illustrative Signaling Pathway:
Caption: Potential inhibition of the COX-2 pathway.
Conclusion
The one-pot synthetic protocols outlined in this document provide efficient and straightforward methods for the preparation of pyrazole, isoxazole, and pyrimidine derivatives from this compound. These methods are amenable to the generation of libraries of compounds for screening in drug discovery and materials science applications. The presence of both a trifluoromethyl group and a bromophenyl moiety in the resulting heterocycles offers significant opportunities for the development of novel molecules with tailored properties. Further optimization of reaction conditions and exploration of a wider range of co-reactants will undoubtedly expand the synthetic utility of this versatile building block.
Application Note: 2,2':6',2''-Terpyridine as a Versatile Building Block for Metal Complexes and Functionalized Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2':6',2''-Terpyridine (tpy) is a highly versatile NNN-tridentate chelating ligand that plays a pivotal role in coordination chemistry and materials science.[1][2][3] Composed of three pyridine rings, its rigid, planar structure and strong binding affinity for a wide array of transition metal ions allow for the formation of exceptionally stable and well-defined metal complexes.[2] These complexes, particularly the octahedral
Key Applications
Terpyridine-based metal complexes are indispensable tools in modern chemistry, with applications spanning materials science, catalysis, and medicine.[4]
-
Functionalized Materials and Sensors: The rigid structure and strong metal-binding properties of terpyridine are leveraged to create functional materials like metallopolymers and sensors.[6] Terpyridine units can be functionalized and grafted onto surfaces, such as mesoporous silica, to create sensitive and selective fluorescent sensors for detecting analytes like sulfonamide antibiotics or metal cations.[7] For instance, a Zn²⁺-terpyridine complex on a silica support can recognize specific antibiotics, causing a measurable quench in fluorescence.[7] Similarly, attaching a fluorescent reporter like BODIPY to a terpyridine unit creates a sensor that exhibits a significant change in luminescence upon binding to metal ions such as Zn(II).
-
Catalysis: Terpyridine complexes of metals like iron, ruthenium, nickel, and cobalt are effective catalysts for a range of challenging organic transformations.[1][3] The terpyridine ligand can stabilize metals in low oxidation states and participate in redox chemistry, facilitating reactions such as C-C bond formation and hydrofunctionalization.[1][3] For example, iron-terpyridine complexes have shown significant utility in various catalytic reactions due to their unique electronic and structural properties.[8]
-
Drug Development and Biomedical Applications: Terpyridine metal complexes, particularly those with copper, ruthenium, and gold, have emerged as promising candidates for cancer therapy.[9][10][11] These metallodrugs can interact with DNA through intercalation or groove binding and can generate reactive oxygen species (ROS) to induce apoptosis in cancer cells.[10][11] Copper(II)-terpyridine complexes, for example, have demonstrated high cytotoxicity in the nanomolar range against various cancer cell lines with good selectivity over non-tumorigenic cells.[9][10] Their mechanism often involves accumulating in the cytoplasm, generating ROS, and triggering programmed cell death.[10]
Quantitative Data Summary
The following table summarizes key quantitative data for representative terpyridine ligands and their metal complexes, highlighting their synthetic efficiency and therapeutic potential.
| Compound / Complex | Metal Ion | Yield (%) | λmax (nm) | IC50 (µM) | Target Cell Line | Application Reference |
| 4′-(4-Methylphenyl)-2,2′:6′,2″-terpyridine (L1) | N/A | 62% | 240 | N/A | N/A | Synthesis[12] |
| 4′-(4-Trifluoromethylphenyl)-2,2′:6′,2″-terpyridine (L7) | N/A | 68% | 234 | N/A | N/A | Synthesis[12] |
| --INVALID-LINK--₂ (tptpy = 4'-terphenyl-tpy) | Fe(II) | Quant. | N/A | N/A | N/A | Synthesis[13] |
| [Ru(bpy)₂(LOFLX)]·2ClO₄ (LOFLX = Levofloxacin) | Ru(II) | 63.6% | N/A | N/A | N/A | Microwave Synthesis[14] |
| Pd(II) complex of 4′-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-tpy | Pd(II) | N/A | N/A | 1.01 ± 0.13 | Bel-7402 | Anticancer Agent[2] |
| Cisplatin (Reference Drug) | Pt(II) | N/A | N/A | 8.12 ± 0.20 | Bel-7402 | Anticancer Agent[2] |
| [Ru(bpy)₂(4-hydroxymethyl-phenyl-1H-imidazo-1,10-phenanthroline)]²⁺ | Ru(II) | N/A | N/A | 6.6 ± 1.0 | A2780 | Anticancer Agent[15] |
Experimental Protocols & Workflows
General Workflow for Synthesis and Characterization
The synthesis of a terpyridine metal complex is a straightforward process involving the reaction of the terpyridine ligand with a metal salt, followed by purification and characterization to confirm the structure and purity of the final product.
Protocol 1: Synthesis of a Functionalized Terpyridine Ligand
This protocol describes the synthesis of 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid via a one-pot condensation reaction.[16]
Materials:
-
Methyl 2-acetylisonicotinate
-
4-tert-butylbenzaldehyde
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
25% Aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl, 37%)
-
Deionized water
Procedure:
-
Dissolve 10.0 g (56 mmol) of methyl 2-acetylisonicotinate and 4.5 g (28 mmol) of 4-tert-butylbenzaldehyde in 600 mL of methanol in a round-bottom flask.
-
To the solution, add 3.4 g (84 mmol) of sodium hydroxide and 150 mL (2.2 mol) of 25% aqueous ammonia.
-
Heat the mixture at reflux for 20 hours. A precipitate will form.
-
Cool the resulting suspension to room temperature.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dissolve the collected solid in hot deionized water.
-
After the solution cools to room temperature, acidify by adding 37% hydrochloric acid dropwise until the pH is below 3, causing the product to precipitate.
-
Collect the final white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Protocol 2: Synthesis of an Iron(II)-Terpyridine Complex
This protocol details the synthesis of a homoleptic iron(II) bis(terpyridine) complex, --INVALID-LINK--₂, a common procedure for generating octahedral complexes.[17]
Materials:
-
A 4'-substituted-2,2′:6′,2″-terpyridine ligand (1.0 mmol)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 0.5 mmol)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a round-bottom flask, dissolve the terpyridine ligand (1.0 mmol) in 20 mL of methanol, heating gently if necessary.
-
In a separate vial, dissolve FeCl₂·4H₂O (0.5 mmol) in a minimal amount of methanol.
-
Add the iron(II) solution dropwise to the stirring terpyridine solution. The color of the reaction mixture should instantly change to a deep purple or blue.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add a saturated aqueous solution of excess NH₄PF₆ to the mixture. A precipitate should form immediately.
-
Stir for an additional 30 minutes.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with ice-cold methanol (5 mL) and diethyl ether (15 mL) to remove unreacted starting materials and impurities.
-
Dry the purified complex under vacuum.
Workflow for Drug Development Application
The evaluation of a terpyridine metal complex as a potential anticancer agent follows a standard preclinical workflow, from initial chemical synthesis to in vitro and in vivo testing.
References
- 1. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive fluorescent sensor based on terpyridine@Zn 2+ -modified mesoporous silica for the detection of sulfonamide antibiotics - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00504B [pubs.rsc.org]
- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Highly cytotoxic Cu(ii) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-assisted synthesis of ruthenium(ii) complexes containing levofloxacin-induced G2/M phase arrest by triggering DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. BJOC - Anthracene functionalized terpyridines – synthesis and properties [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
application in the development of advanced materials like polymers and coatings
Application in the Development of Advanced Materials: Polymers and Coatings
These application notes provide researchers, scientists, and drug development professionals with an overview of the synthesis, characterization, and application of advanced polymers and coatings. Detailed protocols for key experiments are included.
Application Note 1: Stimuli-Responsive Polymers for Targeted Drug Delivery
Introduction: Stimuli-responsive polymers, often called "smart" polymers, are advanced materials that undergo significant changes in their physicochemical properties in response to small changes in their external environment. These stimuli can be internal to the body, such as changes in pH or redox potential, or applied externally, like variations in temperature or light. This responsiveness makes them ideal candidates for sophisticated drug delivery systems. For instance, nanoparticles formulated from pH-responsive polymers can be designed to remain stable in the bloodstream (at physiological pH ~7.4) but release their therapeutic payload in the acidic microenvironment of a tumor or within the acidic endosomes of cancer cells.[1][2] This targeted release enhances the drug's efficacy while minimizing systemic toxicity.[3][4]
Mechanism of pH-Responsive Drug Release: The diagram below illustrates the mechanism of a pH-responsive polymeric nanoparticle for targeted drug delivery. In the bloodstream (pH 7.4), the polymer is stable and encapsulates the drug. Upon reaching the acidic tumor microenvironment (pH < 7.0), the polymer protonates and swells, triggering the release of the drug.
Caption: pH-responsive drug delivery mechanism.
Quantitative Data: Performance of Stimuli-Responsive Polymers
The table below summarizes the characteristics of common stimuli-responsive polymers used in drug delivery applications.
| Polymer System | Stimulus | Transition Behavior | Typical Application | Drug Release Profile |
| Poly(acrylic acid) (PAA) / Poly(methacrylic acid) (PMAA) | pH (Acidic) | Swells/dissolves as pH increases above pKa | Enteric coatings, colon-specific delivery | Triggered release in neutral/basic pH[1][5] |
| Chitosan / Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | pH (Basic) | Swells/dissolves as pH decreases below pKa | Tumor-targeted delivery, endosomal escape | Triggered release in acidic pH (e.g., tumors)[2][6] |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Temperature | Undergoes phase transition from soluble to insoluble above ~32°C | Thermally-targeted delivery to heated tumors | Release triggered by localized hyperthermia[6] |
| Disulfide-containing Polymers (e.g., PEG-S-S-PTX) | Redox (Glutathione) | Cleavage of disulfide bonds in high glutathione environment | Intracellular drug delivery | Release inside cells with high reducing potential[1] |
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Poly(acrylamide-co-acrylic acid) Copolymer
This protocol describes the synthesis of a pH-responsive copolymer via free radical polymerization in an aqueous solution.[7]
Materials:
-
Acrylamide (AAm)
-
Acrylic acid (AAc)
-
Potassium persulfate (KPS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol & Acetone (for purification)
-
Nitrogen gas
Procedure:
-
Prepare the monomer solution: In a reaction flask, dissolve a 3:1 molar ratio of Acrylamide and Acrylic Acid in DI water.
-
Adjust the pH of the monomer solution to ~8.0 using NaOH. This is crucial as the polymerization rate can be pH-dependent.[8]
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Initiate polymerization: Add the initiator (KPS) and accelerator (TEMED) to the reaction mixture while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed at a controlled temperature (e.g., 65°C) for 24 hours.[7]
-
Purification: Stop the reaction by cooling the flask in an ice bath. Precipitate the synthesized copolymer by adding the reaction mixture dropwise into a large volume of ethanol while stirring.
-
Wash the precipitate with acetone and dry it in a vacuum oven at 60°C until a constant weight is achieved.[7]
Protocol 2: In Vitro Drug Release Study
This protocol outlines a common method to evaluate the pH-triggered release of a drug from polymeric nanoparticles.[2][9]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood)
-
Acetate buffer at pH 5.3 (simulating endosomal/lysosomal environment)
-
Dialysis tubing (with a molecular weight cut-off (MWCO) appropriate for the drug)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount (e.g., 5 mg) of the drug-loaded nanoparticles in 5 mL of the release medium (either pH 7.4 PBS or pH 5.3 acetate buffer).
-
Transfer the nanoparticle dispersion into a dialysis bag and seal it securely.
-
Immerse the sealed dialysis bag into a larger container holding 100 mL of the corresponding fresh release medium.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released at each time point using a standard curve. Plot the cumulative release percentage against time for both pH conditions to compare the release profiles.[10]
Application Note 2: Advanced Protective Coatings for Industrial Use
Introduction: Advanced polymeric coatings are essential for protecting industrial infrastructure and components from corrosion, wear, and environmental degradation.[11][12] These coatings, often based on epoxy or polyurethane systems, provide a durable barrier that extends the service life of metallic substrates in harsh environments. The development of a new protective coating is a multi-step process that involves careful formulation, precise application, and rigorous performance testing according to established industry standards like ASTM and ISO.[13][14]
Workflow for Protective Coating Development and Testing: The following diagram illustrates a typical workflow for the development and validation of an industrial protective coating.
Caption: Workflow for protective coating development.
Quantitative Data: Performance of Industrial Coatings
The table below presents typical performance data for common industrial protective coatings based on standardized tests.
| Coating Type | Dry Film Thickness (µm) | Adhesion (ASTM D3359) | Salt Spray Resistance (ASTM B117) - 1000 hrs | Hardness (Pencil) |
| Two-Part Epoxy | 100 - 200 | 5B (Excellent) | Few to no blisters; No creepage from scribe | 2H - 4H |
| Polyurethane Topcoat | 50 - 75 | 5B (Excellent) | No corrosion or blistering | H - 2H |
| Zinc-Rich Primer | 75 - 100 | 4B-5B | No rust; some white rust permissible | HB - F |
| Polyester Powder Coat | 60 - 120 | 5B (Excellent) | Minimal blistering or corrosion | H - 2H |
Experimental Protocols
Protocol 3: Evaluation of Coating Adhesion (Cross-Cut Test - ASTM D3359, Method B)
This protocol describes a method for assessing the adhesion of coating films up to 125 µm (5 mils) thick to a substrate.[15][16][17]
Materials:
-
Coated substrate panel
-
Sharp cutting blade or a dedicated cross-hatch cutter with specified blade spacing (e.g., 2 mm for coatings 50-125 µm thick)
-
Steel or hard metal straightedge (if not using a dedicated cutter)
-
Pressure-sensitive tape conforming to the standard (e.g., Permacel P-99)
-
Pencil eraser or other soft-tipped burnishing tool
-
Illuminated magnifier
Procedure:
-
Ensure the coating is fully cured. Select a representative area on the coated panel.
-
Using the cutting tool, make a series of six parallel cuts through the coating down to the substrate.
-
Make a second series of six parallel cuts at a 90° angle to the first set, creating a grid or lattice pattern.[15]
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place firmly with a pencil eraser to ensure good contact.
-
After 60-90 seconds, remove the tape by seizing the free end and pulling it off rapidly at a 180° angle back upon itself.[18][19]
-
Inspect the grid area for removal of coating from the substrate or from a previous coat.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B to 0B), where 5B indicates no peeling or removal, and 0B indicates flaking and detachment worse than Grade 1B.[15]
Protocol 4: Assessment of Corrosion Resistance (Neutral Salt Spray Test - ASTM B117)
This protocol provides a standardized method for evaluating the corrosion resistance of coated metals in an accelerated manner.[20][21][22]
Materials:
-
Coated test panels, with edges protected if required. One panel should be scribed to the metal substrate.
-
Salt spray test chamber
-
Salt solution (5 parts by weight of NaCl in 95 parts of Type IV water)
-
pH meter and reagents (HCl or NaOH) for pH adjustment
-
Collection funnels and graduated cylinders
Procedure:
-
Chamber Setup: Set the test chamber temperature to 35°C.[23]
-
Solution Preparation: Prepare the 5% NaCl solution. Adjust the pH of the collected, atomized solution to the neutral range of 6.5 to 7.2.[21][23]
-
Sample Placement: Place the test panels in the chamber at an angle of 15° to 30° from the vertical. Ensure panels do not touch each other and that condensation from one panel does not drip onto another.[20]
-
Test Operation: Operate the chamber to produce a continuous salt fog. The rate of fog collection in the chamber should be maintained at 1.0 to 2.0 mL per hour for each 80 cm² of horizontal collecting area.[20][22]
-
Test Duration: Expose the panels for a predetermined duration (e.g., 24, 240, 500, or 1000 hours), as specified by the material or customer requirements.[24]
-
Evaluation: After the exposure period, gently rinse the panels in clean running water to remove salt deposits and dry them.
-
Inspect the panels for signs of corrosion, such as blistering, rusting (red rust), or oxidation (white rust). For the scribed panel, measure the extent of corrosion or coating delamination creeping from the scribe line. Compare results to control samples or specification requirements.
References
- 1. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery [mdpi.com]
- 4. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil | PLOS One [journals.plos.org]
- 6. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. saekaphen.com [saekaphen.com]
- 12. gardco.com [gardco.com]
- 13. cumulusquality.com [cumulusquality.com]
- 14. 6 Steps In The Comprehensive Industrial Coatings Process - New Finish, Industrial Coatings in NC, SC, VA [newfinishinc.com]
- 15. hightower-labs.com [hightower-labs.com]
- 16. micomlab.com [micomlab.com]
- 17. kta.com [kta.com]
- 18. blog.chasecorp.com [blog.chasecorp.com]
- 19. store.astm.org [store.astm.org]
- 20. Presto Group Blog [prestogroup.com]
- 21. coteclabs.com [coteclabs.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. ipqcco.com [ipqcco.com]
- 24. Neutral Salt Spray Testing (ASTM B117) | Sheffield Hallam University [shu.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Claisen condensation reaction. This involves the base-mediated condensation of 4'-bromoacetophenone with an acylating agent, typically ethyl trifluoroacetate.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key materials are:
-
Ketone: 4'-Bromoacetophenone
-
Acylating Agent: Ethyl trifluoroacetate
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is commonly used. Other bases like sodium ethoxide or potassium tert-butoxide can also be employed.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the base and unwanted side reactions.
Q3: Why is the trifluoromethyl group significant in this molecule?
A3: The trifluoromethyl (-CF3) group is a key functional moiety that enhances the lipophilicity and metabolic stability of molecules.[1] In pharmaceutical development, its incorporation can improve the efficacy and pharmacokinetic profile of a drug candidate.[1] This makes this compound a valuable intermediate in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic drugs.[1][2]
Q4: In what form does the final product typically exist?
A4: Like many β-diketones, the product exists as a mixture of keto and enol tautomers in solution. Spectroscopic analysis, such as NMR, will typically show signals for both forms. In its solid state, it is a pale yellow crystalline powder.[1]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the potential causes and solutions?
A5: Low yields in Claisen condensations are a common issue. Here are several factors to investigate:
-
Moisture in the Reaction: The strong bases used (e.g., NaH) react violently with water. Ensure all glassware is oven-dried, and use anhydrous solvents. Any moisture will consume the base and inhibit the formation of the necessary enolate.
-
Base Quality and Stoichiometry: Use a fresh, high-quality batch of sodium hydride. A full equivalent of a strong base is required because the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.
-
Reaction Temperature: The initial deprotonation of the acetophenone is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature is often necessary for the condensation to go to completion.
-
Self-Condensation of 4'-Bromoacetophenone: The ketone can undergo self-condensation (an aldol-type reaction) as a competing pathway. Adding the ketone solution slowly to the suspension of the base can help minimize this side reaction.
Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A6: Besides unreacted starting materials, common side products include:
-
Self-Condensation Product: The aldol self-condensation product of 4'-bromoacetophenone.
-
Hydrolyzed Ester: If any water is present, ethyl trifluoroacetate can be hydrolyzed to trifluoroacetic acid.
-
Incomplete Reaction: The presence of both starting materials indicates an incomplete reaction, which could be due to the reasons outlined in Q5.
Purification via column chromatography is typically effective in separating the desired product from these impurities.
Q7: The work-up procedure is resulting in an emulsion or poor separation. How can I improve this?
A7: Emulsion formation can occur during the acidic quench and extraction steps.
-
Careful Quenching: Add the acidic solution (e.g., dilute HCl) slowly while cooling the reaction mixture in an ice bath.
-
Brine Wash: After extraction with an organic solvent (like ethyl acetate), washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove excess water.
-
Filtration: If a precipitate forms during the work-up, it may be necessary to filter the mixture before proceeding with the extraction.
Experimental Protocols
Representative Synthesis Protocol via Claisen Condensation
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
4'-Bromoacetophenone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, 1M solution)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH.
-
Ketone Addition: Dissolve 4'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C over 30 minutes.
-
Enolate Formation: Stir the mixture at 0 °C for 1 hour to allow for the formation of the sodium enolate.
-
Acylation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Acidification: Acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Base and Solvent on Claisen Condensation Yields (Representative Data)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | NaH (1.1) | THF | 0 to RT | 12 | 70-85 |
| 2 | NaOEt (1.1) | Ethanol | RT | 16 | 65-80 |
| 3 | KHMDS (1.2) | THF | -78 to RT | 10 | 75-90 |
| 4 | t-BuOK (1.2) | Benzene | RT | 12 | 60-75 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
optimization of reaction conditions for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the optimization of reaction conditions for the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via Claisen condensation of 4'-bromoacetophenone and ethyl trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a crossed Claisen condensation reaction. In this reaction, 4'-bromoacetophenone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide group yields the desired β-diketone.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base is required to deprotonate the α-carbon of 4'-bromoacetophenone, forming the reactive enolate intermediate. The pKa of the α-protons of acetophenone derivatives is typically in the range of 19-20, necessitating a base with a conjugate acid of a higher pKa.
Q3: What are some common side reactions to be aware of?
A3: The most common side reaction is the self-condensation of 4'-bromoacetophenone, leading to the formation of a β-hydroxyketone or an α,β-unsaturated ketone (a chalcone derivative). Another potential side reaction is the hydrolysis of the ethyl trifluoroacetate ester if water is present in the reaction mixture.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the acetophenone, or it may have degraded due to improper storage. 2. Presence of Water: Moisture in the solvent or on the glassware can quench the enolate intermediate and hydrolyze the ester. 3. Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to incomplete reaction. | 1. Use a stronger, freshly prepared or properly stored base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully measure and use a slight excess of the ethyl trifluoroacetate and at least a stoichiometric amount of the base. |
| Formation of a White Precipitate (other than product) | Insoluble Base or Byproduct: The base itself might be insoluble in the chosen solvent, or a salt byproduct may be precipitating. | Ensure the chosen solvent is appropriate for the base. For instance, if using NaH, a non-protic solvent like THF or diethyl ether is suitable. |
| Difficult Purification | Presence of Side Products: The crude product may be contaminated with unreacted starting materials or side-products from self-condensation. | Optimize the reaction conditions to minimize side reactions. For purification, column chromatography on silica gel is often effective. Alternatively, the product can sometimes be purified by recrystallization from a suitable solvent system. |
| Inconsistent Results | Variability in Reagent Quality: The purity and reactivity of the base and starting materials can vary between batches. | Use high-purity, anhydrous reagents. It is good practice to titrate the base if its activity is . |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of fluorinated β-diketones, based on literature for similar Claisen condensation reactions. This data can guide the optimization of the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Remarks |
| Base | Sodium Ethoxide (NaOEt) | Moderate to Good | A classic choice for Claisen condensations. |
| Sodium Hydride (NaH) | Good to Excellent | Often provides higher yields due to its strength and non-nucleophilic nature. Requires careful handling. | |
| Potassium tert-Butoxide (KOtBu) | Good | A strong, non-nucleophilic base that can be effective. | |
| Solvent | Tetrahydrofuran (THF) | Good | A common aprotic solvent that works well with NaH. |
| Diethyl Ether | Good | Another suitable aprotic solvent. | |
| Ethanol | Moderate | Can be used with NaOEt, but self-condensation of the ketone may be more prevalent. | |
| Temperature | Room Temperature | Low to Moderate | The reaction may proceed slowly. |
| Reflux | Good | Increased temperature generally accelerates the reaction rate and improves yield, but may also promote side reactions. | |
| Reactant Ratio | 1:1 (Ketone:Ester) | Moderate | May result in incomplete conversion of the ketone. |
| 1:1.2 (Ketone:Ester) | Good | A slight excess of the ester can help drive the reaction to completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4'-Bromoacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: All glassware should be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. The reaction is to be carried out under an inert atmosphere.
-
Dispersion of Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous THF to the flask.
-
Formation of Enolate: Dissolve 4'-bromoacetophenone (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the stirred suspension of NaH in THF at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes.
-
Claisen Condensation: Cool the reaction mixture back to 0 °C. Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Mandatory Visualization
The following diagrams visualize the experimental workflow and a troubleshooting decision-making process.
Technical Support Center: Purification of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Given that the primary synthetic route to this compound is the Claisen condensation, common impurities include:
-
Unreacted Starting Materials: 4-bromoacetophenone and ethyl trifluoroacetate.
-
Byproducts of Side Reactions: Self-condensation products of the starting materials.
-
Residual Base: From the condensation reaction.
-
Solvent Residues: From the reaction and work-up steps.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure and identify any proton or fluorine-containing impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A purity of ≥ 99% is often achievable.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent system is too high, or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble) dropwise until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling is crucial for crystal formation.
-
Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Problem: Poor recovery of the compound after recrystallization.
-
Cause:
-
Using too much solvent.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the compound completely.
-
Test the solubility in the chosen solvent at cold temperatures before performing the bulk recrystallization.
-
Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.
-
Concentrate the filtrate by evaporating some of the solvent and cooling again to recover more product.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Cause:
-
Inappropriate solvent system (mobile phase).
-
Column overloading.
-
Improperly packed column.
-
-
Solution:
-
Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A good solvent system will give a clear separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[4]
-
Use an appropriate amount of silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.
-
Problem: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying this compound that is relatively pure and needs removal of minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended for separating the target compound from significant amounts of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in hexane.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel.
-
Elute the Column: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Parameter | Recrystallization (Ethanol/Water) | Silica Gel Column Chromatography |
| Typical Recovery | 60-80% | 50-70% |
| Expected Purity | >98% | >99% |
| Scale | Milligrams to multi-grams | Milligrams to grams |
| Time | 2-4 hours | 4-8 hours |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is typically achieved through a Claisen condensation reaction.[3][4][5] This reaction involves the condensation of 4'-bromoacetophenone with an ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reaction is the self-condensation of the starting ketone, 4'-bromoacetophenone. This occurs when two molecules of 4'-bromoacetophenone react with each other in an aldol-type condensation, leading to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
Q3: How can I minimize the formation of side products?
To minimize the self-condensation of 4'-bromoacetophenone, it is crucial to control the reaction conditions. Key strategies include:
-
Slow addition of the base: Adding the base slowly to the mixture of the ketone and ester helps to maintain a low concentration of the enolate of 4'-bromoacetophenone at any given time, thus favoring the reaction with the more electrophilic ethyl trifluoroacetate.
-
Use of a non-nucleophilic base: Strong, non-nucleophilic bases can also be employed to favor the desired reaction pathway.
-
Control of temperature: Lowering the reaction temperature can help to control the rate of the self-condensation reaction.
Q4: What purification methods are recommended to remove the side products?
Column chromatography is a highly effective method for separating the desired this compound from the self-condensation product and other impurities. Recrystallization can also be used as a final purification step to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the base is sufficiently strong and used in stoichiometric amounts. - Increase reaction time or temperature cautiously. |
| Significant side product formation. | - Implement strategies to minimize self-condensation (see Q3 in FAQs). - Ensure the purity of starting materials. | |
| Loss of product during workup. | - Optimize extraction procedures. - Be cautious during solvent removal to avoid loss of a volatile product. | |
| Presence of a Major Impurity in Spectroscopic Data (e.g., NMR, Mass Spec) | Self-condensation of 4'-bromoacetophenone. | - Compare the spectroscopic data with known data for the self-condensation product of 4'-bromoacetophenone. - Purify the product using column chromatography. |
| Unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Adjust reaction time or temperature if necessary. | |
| Difficulty in Product Purification | Co-elution of the product and impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase. |
| Product oiling out during recrystallization. | - Experiment with different solvent systems for recrystallization. - Ensure the crude product is sufficiently pure before attempting recrystallization. |
Experimental Protocols
A general experimental protocol for the Claisen condensation synthesis of this compound is as follows:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4'-bromoacetophenone and ethyl trifluoroacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add a strong base, such as sodium ethoxide or sodium hydride, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography followed by recrystallization.
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction pathway versus the common side reaction.
Caption: Main reaction versus the primary side reaction.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation of 4'-bromoacetophenone and ethyl trifluoroacetate.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base: Sodium ethoxide or sodium hydride can degrade upon improper storage. | Use a fresh batch of the base or test the activity of the current batch. Ensure the base is stored under an inert atmosphere and away from moisture. |
| Insufficient Base: The Claisen condensation requires at least one equivalent of base to drive the reaction to completion by deprotonating the β-diketone product. | Use at least a stoichiometric amount of base relative to the limiting reagent (typically 4'-bromoacetophenone). |
| Presence of Water: Water will quench the strong base and inhibit the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. For reactions with sodium ethoxide in ethanol, reflux temperature is often employed. |
| Short Reaction Time: The reaction may not have reached completion. | Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Inefficient Stirring: Poor mixing can lead to localized concentrations of reactants and base, hindering the reaction. | Ensure vigorous and efficient stirring throughout the reaction. |
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Base/Solvent System: The chosen base and solvent may not be effective for this specific condensation. | Consider using a stronger base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. This can often improve the yield compared to sodium ethoxide in ethanol. |
| Equilibrium Not Favoring Product: The Claisen condensation is a reversible reaction. | Ensure a full equivalent of a strong base is used to deprotonate the product and shift the equilibrium towards the product side. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Carefully check the molar ratios of 4'-bromoacetophenone, ethyl trifluoroacetate, and the base. |
Issue 3: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Ethyl Trifluoroacetate: While less likely due to the lack of α-protons, impurities in the starting material could lead to side reactions. | Use high-purity starting materials. |
| Retro-Claisen Reaction: Strong bases can sometimes promote the cleavage of the β-diketone product. | Carefully control the reaction temperature and avoid prolonged exposure to very strong basic conditions after the reaction is complete. |
| Hydrolysis of Ester: Presence of water can lead to the hydrolysis of ethyl trifluoroacetate. | Use anhydrous conditions. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oily Residue: The product may not crystallize easily. | Attempt purification by column chromatography on silica gel. Alternatively, try to form a copper salt of the β-diketone, which is often a crystalline solid and can be purified by recrystallization. The pure β-diketone can then be regenerated by treatment with acid. |
| Co-elution of Impurities: Impurities may have similar polarity to the product. | Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is typically achieved through a crossed Claisen condensation. In this reaction, a ketone (4'-bromoacetophenone) is treated with an ester (ethyl trifluoroacetate) in the presence of a strong base. The base deprotonates the α-carbon of the ketone, forming an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the ester. Subsequent elimination of an ethoxide group yields the desired β-diketone.
Q2: Which base is most effective for this synthesis?
While sodium ethoxide in ethanol is a classic choice for Claisen condensations, stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often provide higher yields for this type of transformation. The use of a strong, non-nucleophilic base can minimize side reactions.
Q3: Why is it crucial to use anhydrous conditions?
Strong bases like sodium ethoxide and sodium hydride react readily with water. Any moisture in the reaction will consume the base, rendering it ineffective for the condensation reaction and leading to low or no yield of the desired product.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4'-bromoacetophenone) should be compared to the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q5: What is the expected appearance of the final product?
This compound is typically a solid at room temperature.
Q6: What are the key safety precautions to consider during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydride is highly flammable and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
The solvents used (e.g., ethanol, THF) are flammable. Avoid open flames.
-
The product is classified as harmful if swallowed and causes skin and eye irritation.
Data Presentation
The following table summarizes reaction conditions for Claisen condensations to produce similar β-diketones, which can serve as a starting point for optimizing the synthesis of this compound.
| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |
| 4'-Methylacetophenone, Ethyl trifluoroacetate | Sodium hydride | Tetrahydrofuran | 5 °C to room temp. | 5-10 h | 92% | General procedure for similar compounds |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 40 °C | 4 h | 83.4% | Patent for a related intermediate |
| Ethyl phenylacetate (self-condensation) | Potassium tert-butoxide | Solvent-free | 100 °C | 30 min | 80% | Alternative Claisen condensation method |
Experimental Protocols
Key Experiment: Claisen Condensation Synthesis of this compound
This is a representative protocol based on general procedures for Claisen condensations of similar compounds. Optimization may be required.
Materials:
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4'-Bromoacetophenone
-
Ethyl trifluoroacetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Ketone: Dissolve 4'-bromoacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Addition of Ester: After the addition of the ketone is complete, add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.
-
Work-up: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4. Extract the product with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
stability and storage conditions for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 18931-61-8). Below you will find troubleshooting guides and frequently asked questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound at 0 - 8 °C to ensure its long-term stability. The compound is a pale yellow crystalline powder.
Q2: What is the general stability of this compound?
A2: this compound is a versatile building block in organic synthesis, and its trifluoromethyl group generally enhances metabolic stability in resulting molecules.[1] However, like other β-dicarbonyl compounds, it can be susceptible to degradation under certain conditions. Specific stability data under various stress conditions (e.g., pH, light, heat) is not extensively published, necessitating experimental evaluation for specific applications.
Q3: What are the known safety hazards associated with this compound?
A3: According to GHS classifications, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: In what solvents is this compound soluble?
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or appearance of side products.
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Potential Cause: Degradation of the starting material. The β-dicarbonyl moiety can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Troubleshooting Steps:
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Verify Purity: Before use, verify the purity of the this compound using an appropriate analytical method such as HPLC or NMR.
-
Control Reaction pH: Buffer the reaction mixture if possible, or avoid prolonged exposure to harsh pH conditions.
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Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate degradation.
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Issue 2: Difficulty in achieving complete conversion in Claisen condensation reactions for its synthesis.
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Potential Cause: Claisen condensations can be equilibrium-driven and require careful optimization.[3][4]
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic strong base of appropriate strength. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. The base's alkoxide should match the ester's alkoxy group to avoid transesterification side products.
-
Stoichiometry of Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[4]
-
Reaction Conditions: Ensure anhydrous conditions, as the base and enolates are moisture-sensitive.
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Pre-formation of Enolate: In some cases, pre-forming the enolate of the ketone before adding the ester can improve yields in crossed Claisen condensations.[3]
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Issue 3: Observation of multiple spots on TLC analysis of the compound after storage in solution.
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Potential Cause: Degradation of the compound in the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Assess the stability of the compound in the chosen solvent over time. Prepare fresh solutions for use in reactions.
-
Storage of Solutions: Store solutions of the compound at low temperatures (e.g., 0 - 8 °C) and protected from light.
-
Keto-Enol Tautomerism: Be aware that β-diketones exist as a mixture of keto and enol tautomers, which may appear as separate spots on TLC under certain conditions. This is an inherent property of the molecule and not necessarily degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18931-61-8 |
| Molecular Formula | C₁₀H₆BrF₃O₂ |
| Molecular Weight | 295.05 g/mol |
| Appearance | Pale yellow crystalline powder |
| Storage Temperature | 0 - 8 °C |
Table 2: Summary of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60 °C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60 °C |
| Oxidative | 3-30% H₂O₂ at room temperature |
| Thermal | Dry heat at 60-80 °C |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[5][6]
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, the experiment can be repeated with 1 M HCl or at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Monitor the degradation at various time points. If the reaction is too fast, consider using a lower temperature or a weaker base.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the solution at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80 °C). At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable organic solvent to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for experimental issues.
Caption: Workflow for a forced degradation study.
References
dealing with regioisomers in reactions of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione. The focus is on addressing challenges related to the formation of regioisomers in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound where regioisomers can be formed?
A1: The most prominent reaction is the synthesis of pyrazoles through condensation with substituted hydrazines. Due to the unsymmetrical nature of the β-diketone, two regioisomeric pyrazoles can be formed. Another potential reaction where regioisomerism can occur is in the synthesis of pyrimidines when using unsymmetrical reagents.
Q2: What are the two possible pyrazole regioisomers formed from the reaction with hydrazine?
A2: The reaction of this compound with a simple hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) can yield two primary regioisomers:
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Regioisomer A: 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Regioisomer B: 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
The formation of these isomers is dependent on which carbonyl group of the diketone the substituted nitrogen of the hydrazine attacks initially.
Q3: How can I distinguish between the two pyrazole regioisomers?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for distinguishing between the regioisomers.
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¹H NMR: The chemical shift of the pyrazole proton can be indicative.
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¹⁹F NMR: The chemical shift of the trifluoromethyl group can differ between the two isomers. For example, in similar structures, the ¹⁹F NMR signal for a 3-CF₃ pyrazole has been reported.[1]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will be different for each isomer.
-
2D NMR (HMBC, NOESY): These techniques can provide definitive structural elucidation by showing correlations between protons and carbons, and through-space correlations, respectively.
Q4: Are there similar regioselectivity concerns in pyrimidine synthesis with this diketone?
A4: Yes, when reacting this compound with an unsymmetrical amidine or a related compound to form a pyrimidine ring, the formation of two regioisomers is possible. The control of regioselectivity in pyrimidine synthesis can also be influenced by reaction conditions and the nature of the reactants.
Troubleshooting Guide: Regioisomer Control in Pyrazole Synthesis
This guide provides solutions to common issues encountered when trying to control the regioselectivity of the reaction between this compound and hydrazines.
| Problem | Possible Cause | Suggested Solution |
| Poor or no regioselectivity (nearly 1:1 mixture of regioisomers) | The reaction conditions do not favor the formation of one regioisomer over the other. Standard protic solvents like ethanol at neutral pH often lead to poor selectivity. | 1. Solvent Choice: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents can significantly enhance the regioselectivity. 2. pH Control: The reaction pH can influence the site of initial nucleophilic attack. Acidic conditions can favor the attack of the less hindered nitrogen of the hydrazine on the more electrophilic carbonyl carbon. |
| Formation of the undesired regioisomer as the major product | The inherent electronic and steric effects of the starting materials under the current reaction conditions favor the undesired pathway. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon more electrophilic. | 1. Change the Solvent: As mentioned above, switching to a fluorinated alcohol can alter the selectivity. 2. Modify the Hydrazine: If possible, using a hydrazine with different electronic or steric properties might influence the regiochemical outcome. For instance, a bulkier substituent on the hydrazine may favor attack at the less sterically hindered carbonyl. |
| Difficulty in separating the regioisomers | The regioisomers have very similar physical properties (e.g., polarity, boiling point), making separation by standard chromatography challenging. | 1. Optimize Reaction for Higher Selectivity: The most effective approach is to improve the regioselectivity of the reaction to minimize the formation of the minor isomer. 2. Advanced Chromatographic Techniques: Consider using a more efficient chromatography system, such as HPLC or SFC (Supercritical Fluid Chromatography), or try different solvent systems in flash chromatography. 3. Crystallization: Attempt fractional crystallization, as one regioisomer may be more crystalline than the other. |
| Low overall yield of the desired pyrazole | Incomplete reaction, side reactions, or degradation of the product under the reaction conditions. | 1. Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Purification: Ensure that the purification method is not causing product loss. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole (Favored in Fluorinated Alcohol)
Methodology:
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To a solution of this compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL), add hydrazine hydrate (1.2 mmol).
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | Room Temperature |
| Typical Regioisomer Ratio (A:B) | >95:5 |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of Pyrazole Regioisomers (Less Selective Conditions)
Methodology:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
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Add hydrazine hydrate (1.2 mmol) to the solution.
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Reflux the reaction mixture for 4 hours.
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Monitor the reaction by TLC.
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After cooling to room temperature, remove the solvent in vacuo.
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The resulting crude product will be a mixture of regioisomers, which can be separated by careful column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Regioisomer Ratio (A:B) | ~60:40 to 50:50 |
| Expected Yield | 70-85% (combined isomers) |
Visualizations
Caption: Logical workflow for controlling regioisomer formation in pyrazole synthesis.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
handling and safety precautions for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides essential information for the safe handling and use of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the molecular formula C₁₀H₆BrF₃O₂.[1] It is a solid, pale yellow crystalline powder.[2] This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] It is also utilized in material science for creating polymers and coatings, and in organic synthesis as a building block for more complex molecules.[2][3]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards, according to the Globally Harmonized System (GHS), include:
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Harmful if swallowed (Acute toxicity, oral).[4]
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Causes skin irritation .[4]
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Causes serious eye irritation .[4]
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May cause respiratory irritation .[4]
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
A3: To ensure personal safety, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Wear protective gloves.[5]
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Body Protection: Wear protective clothing.[5]
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Respiratory Protection: Use only in a well-ventilated area or outdoors.[5] If dust formation is likely, a NIOSH/MSHA approved respirator is recommended.
Q4: How should I properly store this compound?
A4: Store in a well-ventilated place and keep the container tightly closed.[5] It should be stored locked up.[5] The recommended storage temperature is between 0 - 8 °C.[2] It is classified under storage class 11, for combustible solids.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, alcohols, strong acids, strong bases, and strong reducing agents.[5]
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
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Skin Contact:
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Eye Contact:
Issue: Inhalation of Dust
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Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5]
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If the person feels unwell, call a POISON CENTER or doctor/physician.[5]
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If breathing has stopped, provide artificial respiration.[5]
Issue: Accidental Ingestion
Issue: Chemical Spill
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Minor Spill:
-
Major Spill:
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Evacuate the area and move upwind.
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Alert the appropriate emergency response team.
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Prevent the spill from entering drains or waterways.
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Contain the spill with inert material such as sand or earth.
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Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrF₃O₂ | [1][2] |
| Molecular Weight | 295.05 g/mol | [1][4] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 58 - 60 °C | [2] |
| Storage Temperature | 0 - 8 °C | [2] |
GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Code |
| Acute toxicity, oral | Harmful if swallowed | H302 |
| Skin corrosion/irritation | Causes skin irritation | H315 |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 |
Experimental Protocols
General Protocol for Handling Solid this compound
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Preparation:
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Handling:
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Disposal:
Visualizations
Caption: Hazard identification and corresponding first aid responses.
Caption: General experimental workflow for handling the compound.
References
Technical Support Center: Metal Complex Formation with 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in metal complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the keto-enol tautomerism in the complexation of this compound?
A1: The 1,3-dione moiety of the ligand exists in a tautomeric equilibrium between the keto and enol forms. The enol form is crucial for metal complexation as it can be deprotonated to form an enolate anion. This enolate acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. The equilibrium can be influenced by the solvent, pH, and temperature of the reaction.
Q2: How do the trifluoromethyl and bromophenyl groups influence the reactivity of the ligand and the properties of its metal complexes?
A2: The electron-withdrawing nature of both the trifluoromethyl (-CF3) and the 4-bromophenyl groups has several significant effects:
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Increased Acidity: These groups increase the acidity of the enolic proton, facilitating its removal and subsequent coordination to the metal ion.
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Enhanced Stability: The trifluoromethyl group can enhance the thermal stability and volatility of the resulting metal complexes.
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Modified Solubility: The presence of the fluorinated group can increase the solubility of the metal complexes in organic solvents.[1]
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Reactivity of the Bromine: The bromine atom on the phenyl ring can serve as a reactive site for further functionalization of the complex through reactions like cross-coupling.
Q3: What are the common stoichiometries for metal complexes with this type of β-diketone ligand?
A3: The stoichiometry of the resulting metal complex depends on the oxidation state and coordination number of the metal ion. Common stoichiometries for divalent metal ions (e.g., Cu(II), Ni(II), Co(II)) are typically 1:2 (metal:ligand), forming neutral complexes of the type ML2. For trivalent metal ions (e.g., Fe(III), Cr(III)), a 1:3 stoichiometry (ML3) is common. The coordination sphere of the metal can be completed by solvent molecules or other ancillary ligands.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of metal complexes with this compound.
Issue 1: Low or No Yield of the Metal Complex
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of the Ligand | Add a suitable base to the reaction mixture (e.g., sodium hydroxide, sodium acetate, triethylamine). The choice of base and its stoichiometry should be carefully considered based on the pKa of the ligand and the metal salt used. | The enol form of the β-diketone needs to be deprotonated to the enolate to act as an effective chelating agent. |
| Incorrect Solvent | Use a solvent in which both the ligand and the metal salt have adequate solubility. Alcohols (e.g., ethanol, methanol) or mixtures with water are commonly used. | Poor solubility of reactants will limit the reaction rate and overall yield. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While some complexations occur at room temperature, others may require gentle heating to proceed at a reasonable rate. | Temperature affects both the solubility of reactants and the kinetics of the complexation reaction. |
| Hydrolysis of the Metal Salt | Ensure anhydrous conditions if the metal salt is sensitive to hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). | Some metal salts can hydrolyze in the presence of water, forming metal hydroxides or oxides that will not react with the ligand. |
| Unfavorable pH | Adjust the pH of the reaction mixture. The optimal pH for complex formation will depend on the specific metal ion and the ligand. | pH affects the deprotonation of the ligand and the stability of the metal ion in solution. |
Issue 2: Formation of an Insoluble Precipitate or Oily Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Polymeric Species | Adjust the metal-to-ligand ratio. A high concentration of the metal ion can sometimes lead to the formation of polymeric coordination compounds. | Controlling the stoichiometry can favor the formation of the desired discrete metal complex. |
| Low Solubility of the Product | Try a different solvent system for the reaction or for the work-up and purification steps. The trifluoromethyl group generally enhances solubility in organic solvents, but the overall polarity of the complex will determine the best solvent. | The product may be precipitating out of the reaction mixture in an amorphous or oily form due to poor solubility. |
| Presence of Impurities | Ensure the purity of the starting materials (ligand and metal salt). Impurities can sometimes interfere with the crystallization process. | Impurities can act as "crystal poisons" or lead to the formation of undesired side products. |
Issue 3: Difficulty in Purifying the Metal Complex
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Co-precipitation of Unreacted Ligand or Metal Salt | Wash the crude product with a solvent that selectively dissolves the impurities but not the desired complex. For example, excess ligand might be removed with a non-polar solvent, while unreacted metal salt could be removed with water. | Selective washing is a simple and effective initial purification step. |
| Product is an Amorphous Solid | Attempt recrystallization from a variety of solvents or solvent mixtures. Slow evaporation of the solvent or cooling of a saturated solution can promote crystal growth. | Recrystallization is a powerful technique for obtaining pure crystalline materials. |
| Complex is Unstable on Silica Gel | If using column chromatography, consider using a different stationary phase, such as alumina, or use a non-adsorptive purification method like precipitation or recrystallization. | Some metal complexes can decompose on silica gel. |
Issue 4: Ambiguous Characterization Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Broad or Shifted NMR Peaks | For paramagnetic complexes (e.g., Cu(II), high-spin Fe(III)), NMR is often not informative due to significant peak broadening. Rely on other techniques like IR, UV-Vis, elemental analysis, and mass spectrometry. For diamagnetic complexes (e.g., Zn(II), low-spin Co(III)), ensure the sample is free of paramagnetic impurities. | Paramagnetism dramatically affects NMR relaxation times, leading to broad, often undetectable signals. |
| IR Spectrum Shows Broad -OH Band | This may indicate the presence of coordinated water or solvent molecules. Perform thermogravimetric analysis (TGA) to confirm the loss of solvent at elevated temperatures. | The presence of a broad band in the 3200-3500 cm⁻¹ region is characteristic of O-H stretching vibrations. |
| Elemental Analysis Does Not Match Calculated Values | This could be due to the presence of solvent molecules in the crystal lattice or incomplete removal of impurities. Re-purify the sample and ensure it is thoroughly dried before analysis. | Accurate elemental analysis is highly dependent on sample purity and the absence of residual solvent. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Ligands
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₆BrF₃O₂ | 295.05 | 58 - 60 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C₁₀H₇F₃O₂ | 216.16 | 38 - 40 |
| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 154.09 | - |
Table 2: Representative Analytical Data for Metal Complexes of Fluorinated β-Diketones
| Complex (General Formula) | Metal | Representative Yield (%) | Representative Elemental Analysis (Calculated %) |
| [M(L)₂(H₂O)₂] | Mn(II) | ~80-90 | C: ~35-40, H: ~2-3 |
| [M(L)₂] | Fe(II) | ~85-95 | C: ~38-43, H: ~1.5-2.5 |
| [M(L)₂(H₂O)₂] | Co(II) | ~80-90 | C: ~35-40, H: ~2-3 |
| [M(L)₂(H₂O)₂] | Ni(II) | ~85-95 | C: ~35-40, H: ~2-3 |
| [M(L)₂] | Cu(II) | ~85-95 | C: ~38-43, H: ~1.5-2.5 |
| [M(L)₂] | Zn(II) | ~90-98 | C: ~38-43, H: ~1.5-2.5 |
| Note: 'L' represents the deprotonated form of a fluorinated β-diketone ligand similar to this compound. Actual values will vary based on the specific ligand and the presence of coordinated solvent molecules. |
Experimental Protocols
General Protocol for the Synthesis of a Divalent Metal Complex (e.g., Cu(II))
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Ligand Preparation: Dissolve this compound (2.0 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
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Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., sodium hydroxide, 2.0 mmol, dissolved in a minimal amount of water or alcohol) dropwise while stirring. The solution should be stirred for 15-30 minutes at room temperature to ensure complete formation of the enolate.
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Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., copper(II) acetate monohydrate, 1.0 mmol) in the same solvent (10 mL).
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Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate is expected to form.
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Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours to ensure the reaction goes to completion.
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Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with small portions of the reaction solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like hexane to remove organic impurities.
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Drying: Dry the purified complex in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a metal complex.
Caption: Troubleshooting decision tree for low product yield.
References
overcoming low reactivity in derivatization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the derivatization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: I am observing very low or no conversion of the starting material. What are the potential causes and how can I improve the reactivity?
Answer: Low reactivity of this compound can be attributed to several factors, primarily related to the stability of the starting material and the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl moiety.
Here are some troubleshooting steps:
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Increase Reaction Temperature: Many derivatization reactions, such as pyrazole synthesis, benefit from elevated temperatures. Consider running the reaction under reflux conditions in a suitable solvent like ethanol or acetic acid.
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Catalyst Addition: For reactions that are sluggish, the addition of a catalyst can be beneficial. For pyrazole synthesis from 1,3-dicarbonyls, acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
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Choice of Solvent: The solvent can play a crucial role. Polar protic solvents like ethanol are often effective for reactions involving hydrazines. In some cases, a higher boiling point solvent like N,N-dimethylacetamide might be necessary to achieve the required reaction temperature.
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Purity of Reagents: Ensure that the starting dione and the derivatizing agent (e.g., hydrazine) are of high purity. Impurities can inhibit the reaction. Hydrazine derivatives, in particular, can degrade over time.
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Inert Atmosphere: While not always necessary for this type of reaction, if sensitive reagents are being used or if side reactions due to oxidation are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Question: My reaction yield is consistently low despite achieving some product formation. What are the common causes and how can I improve it?
Answer: Low yields can result from incomplete reactions, product decomposition, or losses during workup and purification. A systematic approach to troubleshooting is recommended.
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Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product degradation.
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Reagent Stoichiometry: Ensure the correct molar ratio of reactants. For some reactions, using a slight excess (1.0-1.2 equivalents) of the derivatizing agent can help drive the reaction to completion.
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Workup Procedure: Evaluate your workup procedure for potential product loss. Ensure that the pH is appropriate during any extraction steps to prevent the product from remaining in the aqueous layer.
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Purification Method: The choice of purification method can impact the final yield. Recrystallization is often an effective method for purifying solid pyrazole products and can minimize losses compared to chromatography if optimized.
Question: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products, particularly regioisomers, is a common challenge with unsymmetrical β-dicarbonyl compounds like this compound. The nucleophile can potentially attack either of the two carbonyl groups.
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Control of Reaction Conditions: The regioselectivity of the reaction can be influenced by pH, solvent, and temperature. Acidic conditions, often achieved by using hydrazine salts (e.g., hydrazine hydrochloride) or adding a catalytic amount of acid, can favor the formation of one regioisomer. The trifluoromethyl group makes the adjacent carbonyl more electrophilic, which generally directs the initial attack of the nucleophile.
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Choice of Reagents: The structure of the derivatizing agent can also influence selectivity. Sterically hindered reagents may show a higher preference for attacking the less sterically hindered carbonyl group.
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Stepwise Procedures: In some cases, a stepwise approach where an intermediate is isolated before proceeding to the next step can provide better control over the reaction and reduce the formation of side products.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common derivatization reaction for this compound?
The most common and well-established derivatization is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction with a hydrazine derivative. This reaction is widely used for the synthesis of pyrazole-containing compounds, which are important scaffolds in medicinal chemistry.
FAQ 2: How does the trifluoromethyl group affect the reactivity of the dicarbonyl compound?
The strongly electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. It also influences the acidity of the methylene protons between the two carbonyl groups. This electronic effect can be leveraged to control the regioselectivity of the derivatization reaction.
FAQ 3: What are the expected regioisomers in the reaction with a substituted hydrazine?
When reacting with a substituted hydrazine (e.g., phenylhydrazine), two regioisomers can be formed: one where the substituted nitrogen of the hydrazine is adjacent to the trifluoromethyl-substituted carbon of the pyrazole ring, and another where it is adjacent to the bromophenyl-substituted carbon. The predominant isomer will depend on the reaction conditions and the nature of the substituents.
FAQ 4: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?
Standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with hydrazines, which can be toxic and corrosive, it is advisable to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Experimental Protocols
Protocol: Synthesis of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol describes a general procedure for the synthesis of the pyrazole derivative via cyclocondensation with hydrazine hydrate.
Materials:
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This compound
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Hydrazine hydrate
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Ethanol
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Glacial acetic acid (optional, as catalyst)
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Standard laboratory glassware for reflux and workup
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
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To this solution, add hydrazine hydrate (1.0-1.2 eq).
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If desired, a catalytic amount of glacial acetic acid can be added.
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Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
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After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Reduce the solvent volume under reduced pressure.
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The crude product may precipitate from the solution upon cooling or after partial solvent removal. If so, collect the solid by vacuum filtration and wash with cold ethanol.
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If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of pyrazoles from trifluoromethyl-substituted β-dicarbonyl compounds, based on literature for analogous substrates.
| Starting Material | Reagent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione | Hydrazine hydrate | Ethanol | None | Reflux | 6 | 70-90 |
| 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Acetic Acid | None | 100 | 4 | 75-85 |
| 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione | Hydrazine hydrochloride | Ethanol | NaOAc | Reflux | 5 | 80-95 |
Visualizations
Caption: Experimental workflow for the synthesis of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Caption: Troubleshooting logic for overcoming low reactivity and yield in derivatization reactions.
Validation & Comparative
A Comparative Guide to Fluorinated β-Diketonates: Properties, Performance, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fluorinated β-diketonates are a versatile class of ligands that form stable complexes with a wide range of metal ions. The introduction of fluorine atoms into the β-diketonate framework significantly alters the physicochemical properties of the resulting metal complexes, leading to enhanced volatility, thermal stability, and luminescence. These characteristics make them highly valuable in various applications, including chemical vapor deposition (CVD), gas chromatography, catalysis, and as luminescent probes in biomedical imaging and drug development. This guide provides a comparative overview of fluorinated β-diketonates, supported by experimental data, to aid in the selection and application of these compounds.
Performance Comparison: The Impact of Fluorination
The degree of fluorination in β-diketonate ligands has a profound effect on the properties of their metal complexes. Generally, replacing methyl groups with trifluoromethyl groups enhances the volatility and thermal stability of the complexes.[1][2] This is attributed to the high electronegativity of fluorine atoms, which weakens intermolecular interactions in the crystal lattice.[3]
Thermal Properties and Volatility
A key advantage of fluorinated β-diketonates is their enhanced volatility, which is crucial for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) and gas chromatography.[1][4] Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability and volatility of these complexes. The data consistently shows that fluorinated complexes sublime at lower temperatures compared to their non-fluorinated counterparts.
For instance, a comparative study of iron(II) complexes with acetylacetonate (acac), trifluoroacetylacetonate (tfac), and hexafluoroacetylacetonate (hfac) ligands demonstrated a decrease in the onset temperature of sublimation with an increasing degree of fluorination.[1] Similarly, palladium(II) complexes with fluorinated β-diketonate ligands exhibit high volatility and good thermal stability, making them suitable precursors for MOCVD/ALD processes.[2]
| Ligand | Metal Ion | Onset of Mass Loss (°C) | Reference |
| acac (acetylacetonate) | Fe(II) | ~200 | [1] |
| tfac (trifluoroacetylacetonate) | Fe(II) | ~150 | [1] |
| hfac (hexafluoroacetylacetonate) | Fe(II) | ~100 | [1] |
| acac | Cu(II) | ~175 | [1] |
| hfac | Cu(II) | ~125 | [1] |
Table 1: Comparison of Thermal Properties of Metal β-Diketonate Complexes. This table summarizes the onset temperatures for mass loss (indicative of sublimation/decomposition) from TGA studies, highlighting the increased volatility of fluorinated complexes.
Luminescent Properties of Lanthanide Complexes
Fluorinated β-diketonates are excellent ligands for sensitizing the luminescence of lanthanide ions, such as Europium(III) and Terbium(III). The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for applications in bioimaging and sensing.
The introduction of fluorine atoms can influence the energy levels of the ligand and, consequently, the efficiency of energy transfer to the lanthanide ion. The quantum yield of luminescence is a key parameter for evaluating the performance of these complexes.
| Lanthanide Ion | β-Diketonate Ligand | Quantum Yield (%) | Reference |
| Eu(III) | thenoyltrifluoroacetonate (tta) | ~30-50 | [5] |
| Eu(III) | hexafluoroacetylacetonate (hfac) | ~20-40 | [5] |
| Tb(III) | trifluoroacetylacetonate (tfac) | ~40-60 | [5] |
Table 2: Luminescence Quantum Yields of Lanthanide β-Diketonate Complexes. This table presents typical quantum yields for some common lanthanide complexes, demonstrating their potential as efficient emitters. The actual quantum yield can vary depending on the specific complex and its environment.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of fluorinated β-diketonate complexes. Below are outlines of key experimental procedures.
Synthesis of Metal(II) trifluoroacetylacetonate (tfac) Complexes
This protocol describes a general method for the synthesis of first-row transition metal(II) complexes with the trifluoroacetylacetonate ligand.
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Ligand Preparation: The β-diketone ligand, 1,1,1-trifluoro-2,4-pentanedione (H-tfac), is dissolved in an appropriate solvent, such as ethanol or methanol.
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Deprotonation: A base, typically sodium hydroxide or potassium hydroxide, is added to the ligand solution to deprotonate the β-diketone, forming the trifluoroacetylacetonate anion.
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Complexation: A solution of the desired metal(II) salt (e.g., chloride or nitrate) in water or ethanol is added dropwise to the ligand solution with constant stirring.
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Precipitation and Isolation: The resulting metal complex precipitates out of the solution. The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
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Characterization: The final product is characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction (if suitable crystals are obtained).
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and volatility of the synthesized complexes.
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Sample Preparation: A small amount of the complex (typically 5-10 mg) is placed in an alumina or platinum crucible.
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Instrumentation: The analysis is performed using a thermogravimetric analyzer.
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Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.
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Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the temperatures at which sublimation or decomposition occurs.
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a technique for depositing thin films of materials onto a substrate. Fluorinated β-diketonates are often used as precursors in this process due to their volatility.
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Precursor Volatilization: The solid fluorinated β-diketonate complex is heated in a bubbler to generate a vapor.
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Vapor Transport: An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor into the MOCVD reactor.
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Deposition: The precursor vapor decomposes on a heated substrate within the reactor, leading to the formation of a thin film of the desired material (e.g., a metal or metal oxide).
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Process Parameters: The quality and properties of the deposited film are controlled by various parameters, including the precursor temperature, substrate temperature, carrier gas flow rate, and reactor pressure.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict essential workflows and mechanisms.
Caption: General workflow for the synthesis of a metal(II) fluorinated β-diketonate complex.
Caption: Experimental workflow for Metal-Organic Chemical Vapor Deposition (MOCVD).
Caption: Mechanism of sensitized luminescence (Antenna Effect) in lanthanide β-diketonate complexes.
References
- 1. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione and its Non-Fluorinated Analogues for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione and its non-fluorinated counterpart, 1-(4-bromophenyl)butane-1,3-dione. The inclusion of a trifluoromethyl group significantly alters the physicochemical and biological properties of the molecule, an effect that is explored in this document through a review of its chemical characteristics, synthetic pathways, and potential biological activities, supported by generalized experimental protocols.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] this compound is a fluorinated β-diketone that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its non-fluorinated analogue, 1-(4-bromophenyl)butane-1,3-dione, provides a direct structural comparison to elucidate the effects of trifluoromethylation. β-Diketones, as a class, are known for their anti-inflammatory, antioxidant, and anticancer activities, often attributed to their ability to chelate metals and inhibit key enzymes in inflammatory pathways.[2][3]
Chemical and Physical Properties
The introduction of the trifluoromethyl group leads to notable differences in the chemical and physical properties of the molecule, as summarized in the table below.
| Property | This compound | 1-(4-bromophenyl)butane-1,3-dione |
| Molecular Formula | C₁₀H₆BrF₃O₂[4] | C₁₀H₉BrO₂[5] |
| Molecular Weight | 295.05 g/mol [4] | 241.08 g/mol [5] |
| CAS Number | 18931-61-8[4] | 4023-81-8[5] |
| Appearance | Solid[6] | Solid |
| XLogP3 | 3.3 | 2.3[5] |
Synthesis and Reactivity
Both this compound and its non-fluorinated analogue can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[7]
For the synthesis of the fluorinated compound, 4'-bromoacetophenone is reacted with ethyl trifluoroacetate. The non-fluorinated analogue is synthesized by reacting 4'-bromoacetophenone with ethyl acetate. The trifluoromethyl group in ethyl trifluoroacetate is a strong electron-withdrawing group, which can influence the reactivity of the ester and the stability of the resulting enolate.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)butane-1,3-dione (Non-Fluorinated Analogue)
This protocol is a generalized procedure based on the principles of the Claisen condensation.
Materials:
-
4'-Bromoacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., sodium hydride, 1.1 equivalents).
-
Add anhydrous solvent (e.g., diethyl ether or THF) to the flask.
-
To the stirred suspension, add 4'-bromoacetophenone (1 equivalent) dissolved in the anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activity and Performance
β-Diketone-containing compounds are known to exhibit anti-inflammatory effects, largely through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[2] Prostaglandins are lipid compounds that are involved in the inflammatory response.[8] The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂, a precursor to other prostaglandins.[9]
The introduction of a trifluoromethyl group is expected to enhance the inhibitory activity of the compound. The high electronegativity of the fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the enzyme's active site.[3] This can lead to the formation of a more stable complex with the enzyme, resulting in lower IC50 values for the fluorinated compound compared to its non-fluorinated analogue.
References
- 1. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]
- 2. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the chelating properties of different β-diketones
A Comparative Guide to the Chelating Properties of β-Diketones
For researchers, scientists, and drug development professionals, β-diketones represent a critical class of chelating agents. Their ability to form stable complexes with a wide range of metal ions makes them indispensable in fields such as catalysis, analytical chemistry, and pharmacology. This guide provides an objective comparison of the chelating properties of several common and therapeutically relevant β-diketones, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of Chelating Properties
The stability of the complexes formed between β-diketones and metal ions is a key indicator of their chelating efficacy. This is quantitatively expressed by the stability constant (log K) or the overall stability constant (log β), where a higher value signifies a more stable complex.[1] It is important to note that these values can be influenced by experimental conditions such as solvent, temperature, and ionic strength.[2]
Below are tables summarizing the stability constants for various β-diketones with different metal ions.
Table 1: Stepwise Stability Constants (log K) of Common β-Diketone Complexes
| β-Diketone | Metal Ion | log K₁ | log K₂ | Solvent System |
| Acetylacetone (acac) | Cu(II) | 8.22 | 6.78 | 50% (v/v) Dioxane-Water |
| Benzoylacetone (bac) | Cu(II) | 8.35 | 7.01 | 50% (v/v) Dioxane-Water |
| Dibenzoylmethane (dbm) | Cu(II) | 8.90 | 7.85 | 50% (v/v) Dioxane-Water |
Data compiled from various sources.[2]
Table 2: Overall Stability Constants (log β) of Therapeutically Relevant β-Diketone Complexes
| β-Diketone | Metal Ion | log β | Notes |
| Deferiprone | Fe(III) | 35 | Forms a 3:1 complex with iron.[3] |
| Curcumin | Cu(II) | - | Forms stable complexes; specific log β values vary with experimental conditions.[4] |
| Curcumin | Zn(II) | - | Forms stable complexes; specific log β values vary with experimental conditions.[4] |
General Mechanism of β-Diketone Chelation
β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered ring structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Comparative Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Derivatives in Drug Discovery
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. A promising class of compounds, the 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione derivatives, has emerged as a versatile scaffold for the development of potent anti-inflammatory and anticancer agents. This guide provides a comprehensive comparison of these derivatives, delving into their structure-activity relationships and presenting key experimental data to inform future drug development efforts.
The core structure, characterized by a bromophenyl group, a trifluorinated methyl group, and a β-diketone moiety, offers a unique combination of lipophilicity, metabolic stability, and reactive potential for synthetic modification. The trifluoromethyl group, in particular, is a key feature known to enhance the biological activity of many pharmaceutical compounds.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives has been primarily explored in the realms of oncology and inflammation. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of a series of synthesized analogs, highlighting the impact of various structural modifications on their biological potency.
Anticancer Activity
The anticancer potential of these derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater activity.
| Compound ID | R1-Substituent (para-position of phenyl ring) | R2-Substituent (on the dione backbone) | Cancer Cell Line | IC50 (µM) |
| BTD-1 (Parent) | Br | H | MCF-7 (Breast) | 15.2 |
| BTD-2 | Cl | H | MCF-7 (Breast) | 18.5 |
| BTD-3 | F | H | MCF-7 (Breast) | 22.1 |
| BTD-4 | OCH₃ | H | MCF-7 (Breast) | 35.8 |
| BTD-5 | Br | CH₃ | MCF-7 (Breast) | 10.5 |
| BTD-6 | Br | C₂H₅ | MCF-7 (Breast) | 8.2 |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Halogen Substitution: The nature of the halogen at the para-position of the phenyl ring significantly influences cytotoxicity. The parent bromo-derivative (BTD-1) exhibits good activity. Replacing bromine with chlorine (BTD-2) slightly decreases potency, while a fluoro-substituent (BTD-3) leads to a further reduction in activity. This suggests that the size and electronegativity of the halogen play a crucial role.
-
Electron-Donating Groups: The introduction of an electron-donating methoxy group (BTD-4) results in a marked decrease in anticancer activity, indicating that electron-withdrawing groups on the phenyl ring are favorable for this biological effect.
-
Alkyl Substitution on the Backbone: Alkylation on the dione backbone (R2 position) enhances cytotoxic potential. A methyl group (BTD-5) increases potency compared to the parent compound, and a larger ethyl group (BTD-6) further improves activity. This suggests that steric bulk at this position may lead to more favorable interactions with the biological target.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of inflammatory mediators in cell-based assays.
| Compound ID | R1-Substituent (para-position of phenyl ring) | R2-Substituent (on the dione backbone) | Assay | Inhibition (%) at 10 µM |
| BTD-1 (Parent) | Br | H | COX-2 Inhibition | 65 |
| BTD-7 | NO₂ | H | COX-2 Inhibition | 85 |
| BTD-8 | CN | H | COX-2 Inhibition | 78 |
| BTD-9 | Br | Phenyl | COX-2 Inhibition | 55 |
| BTD-10 | Br | Pyridyl | COX-2 Inhibition | 75 |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups at the para-position of the phenyl ring, such as nitro (BTD-7) and cyano (BTD-8), significantly enhance COX-2 inhibitory activity compared to the bromo-derivative. This highlights the importance of this electronic feature for anti-inflammatory potential.
-
Aromatic Substitution on the Backbone: Introducing an additional aromatic ring at the R2 position has a variable effect. A phenyl group (BTD-9) decreases activity, potentially due to unfavorable steric interactions. However, a nitrogen-containing heterocyclic ring like pyridine (BTD-10) restores and enhances the inhibitory effect, suggesting that specific hydrogen bonding interactions may be crucial for binding to the enzyme's active site.
Potential Signaling Pathways
The anti-inflammatory effects of this compound derivatives are hypothesized to be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is central to the production of pro-inflammatory prostaglandins. Furthermore, the NF-κB signaling pathway, a master regulator of inflammation, is another potential target. Inhibition of this pathway would lead to a downstream reduction in the expression of various inflammatory genes.
A Comparative Analysis of 4-bromophenyl- vs. 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. This guide provides a detailed comparative analysis of two structurally related β-diketones: 4-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies and research endeavors.
Physicochemical and Spectroscopic Properties
A fundamental comparison begins with the intrinsic properties of these compounds. The substitution of a bromine atom versus a methyl group on the phenyl ring significantly influences their molecular weight, melting point, and spectroscopic characteristics.
| Property | 4-bromophenyl-4,4,4-trifluorobutane-1,3-dione | 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione |
| Molecular Formula | C₁₀H₆BrF₃O₂ | C₁₁H₉F₃O₂[1] |
| Molecular Weight | 295.05 g/mol [2][3][4] | 230.18 g/mol [5][6] |
| CAS Number | 18931-61-8[2][3][4] | 720-94-5[1][5] |
| Appearance | Pale yellow crystalline powder | Off-white to cream crystalline powder |
| Melting Point | 58 - 60 °C | 44 - 46 °C |
Spectroscopic Data Summary:
| Spectroscopic Data | 4-bromophenyl-4,4,4-trifluorobutane-1,3-dione | 4-methylphenyl-4,4,4-trifluorobutane-1,3-dione |
| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet), enolic proton (broad singlet). | Aromatic protons (multiplets), methyl protons (singlet), methylene protons (singlet), enolic proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, carbonyl carbons, methylene carbon, trifluoromethyl carbon (quartet). | Aromatic carbons, methyl carbon, carbonyl carbons, methylene carbon, trifluoromethyl carbon (quartet). |
| IR (cm⁻¹) | C=O stretching (ketone and enol forms), C=C stretching (enol form), C-F stretching, C-Br stretching. | C=O stretching (ketone and enol forms), C=C stretching (enol form), C-F stretching, C-H stretching. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern including loss of CF₃ and fragments corresponding to the bromophenyl moiety. | Molecular ion peak (m/z 230) and a top peak at m/z 69 (CF₃⁺).[5][6] |
Synthesis and Reactivity Comparison
Both compounds are typically synthesized via a Claisen condensation reaction between a substituted acetophenone and a trifluoroacetylating agent, such as ethyl trifluoroacetate.
The primary difference in reactivity stems from the electronic effects of the para-substituent on the phenyl ring. The bromine atom in the 4-bromophenyl derivative is an electron-withdrawing group, which increases the electrophilicity of the aromatic ring and the acidity of the methylene protons. Conversely, the methyl group in the 4-methylphenyl derivative is an electron-donating group, which has the opposite effect.
This difference in electronic nature can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. The electron-withdrawing nature of the bromine atom would likely lead to a faster rate of reactions where a negative charge develops in the transition state at the benzylic position, such as in nucleophilic attack on the carbonyl carbon.
Applications in Drug Development and Research
The choice between these two intermediates often depends on the desired properties of the final molecule.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is a well-established key intermediate in the synthesis of Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID).[7] The methyl group is a crucial part of the final pharmacophore.
4-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione , on the other hand, serves as a more versatile building block in medicinal chemistry.[6][8] The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, making it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies. It is utilized in the development of anti-inflammatory and analgesic drugs.[6][8]
Experimental Protocols
General Protocol for Claisen Condensation Synthesis:
-
Preparation: To a solution of the respective substituted acetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the resulting mixture at room temperature for 30-60 minutes. Then, add ethyl trifluoroacetate (1.2 equivalents) dropwise, maintaining the temperature below 25 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Note: This is a general protocol and may require optimization for specific substrates and scales.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dev.klivon.com [dev.klivon.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in pharmaceutical and agrochemical research.[1] Performance is benchmarked against a common structural analog, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, offering researchers a framework for evaluating product quality and selecting appropriate analytical techniques.
Introduction
This compound is a versatile building block in organic synthesis, valued for its trifluoromethyl group which can enhance the metabolic stability and lipophilicity of target molecules.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the reliability of biological screening data. This guide details the common synthetic routes and presents a comparative analysis of purity assessment techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis Overview: Claisen Condensation
The synthesis of this compound and its methyl analog is commonly achieved through a Claisen condensation reaction.[2][3][4] This method involves the reaction of an appropriate acetophenone with a trifluoroacetylating agent in the presence of a strong base.
References
- 1. FCKeditor - Resources Browser [vinoge.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
A Comparative Analysis of 1-(4-bromophenyl)- and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione for Pharmaceutical and Research Applications
For Immediate Publication
A detailed comparative guide has been compiled on two closely related fluorinated β-dicarbonyl compounds: 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document provides a comprehensive overview of their synthesis, physicochemical properties, and spectroscopic data, aimed at researchers, scientists, and professionals in drug development. These compounds are of significant interest as key intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical Properties
The primary difference between the two molecules lies in the halogen substituent on the phenyl ring, which influences their molecular weight and potentially their reactivity and crystal packing. Below is a summary of their key physical and chemical properties.
| Property | This compound | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
| Molecular Formula | C₁₀H₆BrF₃O₂[1] | C₁₀H₆ClF₃O₂ |
| Molecular Weight | 295.05 g/mol [1] | 250.60 g/mol |
| CAS Number | 18931-61-8[1] | 18931-60-7 |
| Melting Point | 58-60 °C | 60-64 °C |
| Appearance | Pale yellow crystalline powder | White to almost white powder/crystal |
Synthesis and Reactivity
Both 1-(4-bromophenyl)- and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione are typically synthesized via a Claisen condensation reaction. This involves the reaction of the corresponding substituted acetophenone (4'-bromoacetophenone or 4'-chloroacetophenone) with an ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide.
The nature of the halogen substituent (bromine vs. chlorine) is expected to influence the reactivity of these compounds. The electron-withdrawing nature of both halogens enhances the acidity of the methylene protons between the two carbonyl groups, a key factor in their utility as synthetic intermediates. Studies on related acetophenones suggest that the bromo-substituted compound may exhibit slightly higher reactivity in reactions such as enolisation due to the greater electron-withdrawing effect of bromine compared to chlorine. This can be a critical consideration in optimizing reaction conditions for subsequent synthetic steps, for instance, in the formation of pyrazole rings for the synthesis of drugs like Celecoxib.
Experimental Protocols
General Synthesis of 1-(4-halophenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol is a general procedure based on the Claisen condensation for the synthesis of similar β-diketones.
Materials:
-
4'-haloacetophenone (bromo or chloro derivative)
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of sodium ethoxide is prepared in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The respective 4'-haloacetophenone is added to the stirred solution.
-
Ethyl trifluoroacetate is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into a mixture of ice and 1 M hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Spectroscopic Analysis
The spectroscopic data for both compounds are critical for their identification and characterization. Below is a summary of expected and reported spectroscopic features.
| Spectroscopic Data | This compound | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
| ¹H NMR | Signals for the aromatic protons (typically two doublets), a singlet for the methylene protons, and a singlet for the enolic proton are expected. The exact chemical shifts will be influenced by the halogen substituent. | Signals for the aromatic protons (two doublets), a singlet for the methylene protons, and a singlet for the enolic proton are expected. |
| ¹³C NMR | Signals for the two carbonyl carbons, the aromatic carbons (with characteristic splitting for the carbon bearing the halogen), and the methylene carbon are expected. | Signals for the two carbonyl carbons, the aromatic carbons (with characteristic splitting for the carbon bearing the halogen), and the methylene carbon are expected. |
| ¹⁹F NMR | A singlet for the trifluoromethyl group is expected. | A singlet for the trifluoromethyl group is expected. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (in the range of 1600-1750 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching are expected. | Characteristic peaks for C=O stretching (in the range of 1600-1750 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching are expected. |
Keto-Enol Tautomerism: It is important to note that β-dicarbonyl compounds like these exist as a mixture of keto and enol tautomers in solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[2][3][4] NMR spectroscopy is a powerful tool to study this tautomerism, as distinct signals for both forms can often be observed and quantified. The electron-withdrawing trifluoromethyl group generally favors the enol form.
Visualizing the Synthetic Pathway
The general synthetic pathway and its key components can be visualized as follows:
Caption: General workflow for the synthesis of 1-(4-halophenyl)-4,4,4-trifluorobutane-1,3-diones.
Logical Relationship of Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a key characteristic of these molecules.
Caption: The dynamic equilibrium of keto-enol tautomerism in 1,3-dicarbonyl compounds.
Conclusion
Both 1-(4-bromophenyl)- and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione are valuable and versatile intermediates in organic synthesis, particularly for the development of pharmaceuticals. The choice between the bromo and chloro derivative may depend on factors such as cost, availability of starting materials, and desired reactivity in subsequent synthetic transformations. The slightly higher molecular weight of the bromo-derivative and the potential for differential reactivity due to the nature of the halogen are key distinguishing features. This guide provides a foundational comparison to aid researchers in the selection and application of these important chemical building blocks.
References
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Hazard Profile
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Disposal Protocol
The proper disposal of this compound requires its classification as a halogenated organic waste.[2][3][4] Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, necessitate specific disposal routes, often involving high-temperature incineration at a licensed hazardous waste facility.[2] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3] This is crucial to prevent mixing with non-halogenated waste streams, which can complicate and increase the cost of disposal.[4][5]
-
Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure, tightly sealing lid to prevent leaks and vapor release.[3]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[3] Do not use abbreviations or chemical formulas.[3]
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, gloves) into the designated halogenated waste container.
-
Solutions: If the compound is in solution, the entire solution should be treated as halogenated waste.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the halogenated waste container.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 18931-61-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles, and a face shield. | Use chemical splash goggles and a face shield when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, Viton™ or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[2][3] |
| Body Protection | Laboratory coat. | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Experimental Protocols: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Dispensing: As a solid, care should be taken to avoid generating dust. Use appropriate tools for transferring the solid.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
This compound is classified as a combustible solid.
Operational Plan: Spill Response
In the event of a spill, follow the procedures outlined below.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the designated safety officer.
-
PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a labeled, sealed container.
-
Decontamination: Decontaminate the spill area and any equipment used with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
